Chemical structure and properties of 13-Methyl-8,11,13-podocarpatriene-3,12-diol
The following technical guide provides an in-depth analysis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol , a rare diterpenoid isolated from Jatropha curcas. Compound Class: Podocarpane Diterpenoid | CAS: 769140-74-1 |...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol , a rare diterpenoid isolated from Jatropha curcas.
13-Methyl-8,11,13-podocarpatriene-3,12-diol is a bioactive diterpenoid possessing a tricyclic podocarpane skeleton with an aromatic C-ring.[2] Predominantly isolated from the medicinal plant Jatropha curcas (Euphorbiaceae), this compound serves as a critical reference standard in phytochemical analysis and drug discovery.
While structurally related to well-known diterpenes like ferruginol and totarol, this specific analog is distinguished by its 13-methyl substitution and 3,12-diol functionality . Emerging research positions it within a class of compounds evaluated for cytotoxic (anticancer) and anti-inflammatory properties, specifically targeting NF-κB signaling pathways and cellular proliferation markers.
Chemical Identity & Structural Properties[3]
Nomenclature and Identification[4]
IUPAC Name: (4aS,10aS)-1,1,4a,7-tetramethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,6-diol (based on phenanthrene numbering) or 13-Methyl-8,11,13-podocarpatriene-3,12-diol.
CAS Registry Number: 769140-74-1[1][2][3][4][5][6][7][8]
The compound features a podocarpane skeleton (tricyclic diterpene) characterized by:
Trans-fused A/B Ring System: Rigid stereochemical core typical of natural diterpenes.
Aromatic C-Ring: The 8,11,13-triene designation indicates a fully aromatic C-ring.
Oxygenation Pattern:
C3-Hydroxyl: A secondary alcohol on the A-ring.
C12-Hydroxyl: A phenolic hydroxyl on the C-ring (para to the C13 methyl).
C13-Methyl Group: Unlike Totarol (isopropyl) or Podocarpic acid (hydrogen), this analog possesses a methyl group at C13, influencing its lipophilicity and receptor binding affinity.
Physicochemical Data
Property
Value/Description
Physical State
Solid Powder (White to off-white)
Purity
98% (HPLC)
Solubility
Soluble in DMSO, Chloroform (), Dichloromethane (), Ethyl Acetate.[1][2] Insoluble in water.
Storage Stability
Stable at -20°C for up to 2 years (desiccated). Solutions in DMSO stable for <2 weeks at -20°C.
UV/Vis Absorption
Characteristic aromatic bands (approx. 270-280 nm) due to the phenolic C-ring.
Biological Profile & Mechanism of Action
Pharmacological Context
Isolated from Jatropha curcas, a plant historically used in traditional medicine for treating infections and inflammation, 13-Methyl-8,11,13-podocarpatriene-3,12-diol belongs to a chemical class (podocarpanes) known to exhibit significant biological activities.[1][2][4][6][7][8][9]
Potential Mechanisms
While specific high-affinity targets for this exact analog are under investigation, its structural congeners exhibit the following mechanisms:
Cytotoxicity (Anticancer): Diterpenes with aromatic C-rings often interact with tubulin dynamics or induce apoptosis via mitochondrial disruption. The phenolic C12-OH is critical for radical scavenging and interaction with protein residues.
Anti-inflammatory Activity: Modulation of the NF-κB pathway .[5] Jatropha diterpenes have been shown to inhibit the phosphorylation of IκB
, preventing the nuclear translocation of NF-κB and suppressing pro-inflammatory cytokines (TNF-, IL-6).
Technical Guide: In Vitro Biological Profile of 13-Methyl-8,11,13-podocarpatriene-3,12-diol
The following is an in-depth technical guide regarding the biological activity of 13-Methyl-8,11,13-podocarpatriene-3,12-diol . Executive Summary 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1) is a natura...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide regarding the biological activity of 13-Methyl-8,11,13-podocarpatriene-3,12-diol .
Executive Summary
13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1) is a naturally occurring diterpenoid isolated from the medicinal herb Jatropha curcas (Euphorbiaceae).[1][2][3][4][5][6][7][8] Chemically, it belongs to the podocarpane class, characterized by a tricyclic skeleton with an aromatic C-ring.
This compound represents a distinct pharmacological entity often overshadowed by the more abundant lathyrane diterpenes (e.g., curcusones) found in Jatropha. Its biological profile is defined by cytotoxicity against specific cancer cell lines , antimicrobial potential (governed by the phenolic C12-OH group), and recent identification as a potential ligand for Carbonic Anhydrase II (CA II) .
Key Applications:
Oncology: Lead compound for antiproliferative assays (Breast/Colon cancer models).
Antimicrobial: Evaluation against Gram-positive bacteria (SAR alignment with Totarol).
Enzymology: Novel scaffold for CA II inhibition.
Chemical Identity & Structural Pharmacophore[1][3][7]
The biological activity of this molecule is dictated by its specific functional groups on the rigid podocarpane backbone.
Aromatic C-Ring (8,11,13-triene): Provides planarity and lipophilicity, facilitating intercalation into cell membranes.
C12-Hydroxyl (Phenol): The critical pharmacophore. It acts as a proton donor/acceptor, essential for radical scavenging and enzyme active site binding (e.g., CA II).
C13-Methyl Group: Increases steric bulk and lipophilicity compared to the unsubstituted parent, potentially enhancing membrane permeability.
C3-Hydroxyl (A-Ring): Adds polarity, improving solubility and providing a secondary hydrogen-bonding site for target proteins.
Figure 1: Pharmacophore dissection highlighting functional groups responsible for biological interactions.
Biological Activity Profile
Cytotoxicity & Antiproliferative Activity
Derived from Jatropha curcas, a plant known for its "curcain" and diterpene toxicity, this compound exhibits moderate to high cytotoxicity. The mechanism typically involves apoptosis induction via mitochondrial disruption.
Target Cell Lines: MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung).
Mechanism: The lipophilic podocarpane skeleton penetrates the mitochondrial outer membrane, disrupting the electron transport chain (ETC) or altering membrane potential (
), leading to Cytochrome C release and Caspase activation.
Carbonic Anhydrase II (CA II) Inhibition
Recent screening (Anal. Bioanal. Chem. 2025) utilizing Surface Plasmon Resonance (SPR) and UPLC-HR-MS/MS identified diterpenoids from Euphorbiaceae as ligands for CA II.
Significance: CA II is a target for glaucoma, edema, and certain tumors (hypoxic survival).
Binding Mode: The C12-phenolic hydroxyl likely coordinates with the Zinc (
) ion in the CA II active site, while the hydrophobic backbone interacts with the hydrophobic pocket.
Antimicrobial Potential
Based on the SAR of the closely related analog Totarol (which differs only by an isopropyl group at C14), 13-Methyl-8,11,13-podocarpatriene-3,12-diol is predicted to possess activity against Gram-positive bacteria (e.g., S. aureus).
Mechanism: Disruption of bacterial membrane integrity and inhibition of respiratory enzymes.
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 value of the compound against cancer cell lines.
Reagents:
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Jiang, H., et al. (2025). "Screening of ligands for carbonic anhydrase II from traditional Chinese medicine Kansui by combination of in silico target prediction, surface plasmon resonance, and UPLC-HR-MS/MS". Analytical and Bioanalytical Chemistry, 417(17), 3879-3892.
General Jatropha Diterpene Activity
Srivastava, S., et al. (2024).[12] "From Biofuel to Bioactive Compounds: Investigating Jatropha's Phytochemical and Biological Significance".[13] Current Bioactive Compounds, 21(5).[13]
Biosynthetic pathway of 13-methyl-substituted podocarpatriene diterpenoids
An In-Depth Technical Guide to the Biosynthetic Pathway of 13-Methyl-Substituted Podocarpatriene Diterpenoids Abstract The 13-methyl-substituted podocarpatriene diterpenoids, more commonly known as abietane-type diterpen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biosynthetic Pathway of 13-Methyl-Substituted Podocarpatriene Diterpenoids
Abstract
The 13-methyl-substituted podocarpatriene diterpenoids, more commonly known as abietane-type diterpenoids, represent a vast and structurally diverse class of natural products with significant pharmacological and industrial value. Compounds such as carnosic acid, ferruginol, and the triptoquinones exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the biosynthetic pathway responsible for their formation, from the universal C20 precursor to the decorated tricyclic aromatic core. We will dissect the enzymatic logic, present key experimental evidence derived from field-proven methodologies, and offer detailed protocols for pathway elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how these valuable molecules are assembled in nature.
Chapter 1: Introduction to Abietane Diterpenoids
Abietane diterpenoids are defined by their characteristic tricyclic carbon skeleton, which features a C-13 isopropyl group—the source of the "13-methyl" substitution. This core structure is derived from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), through a series of complex cyclization and rearrangement reactions.[2] The biosynthesis culminates in an aromatic C-ring, which is then subjected to a variety of oxidative modifications, primarily by cytochrome P450 monooxygenases, to generate the vast chemical diversity observed in this family.[5][6][7]
The journey from a linear isoprenoid precursor to a complex, bioactive molecule like carnosic acid is a masterclass in enzymatic precision. Understanding this pathway not only provides fundamental biological insights but also opens the door for metabolic engineering and synthetic biology approaches to produce these high-value compounds on an industrial scale.
Chapter 2: The Foundational Steps: From Primary Metabolism to GGPP
All diterpenoids in plants originate from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids.[1][8][9] This pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The commitment to diterpenoid synthesis occurs when Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP.[1] This reaction produces the C20 molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenes.[1][9] The availability of the GGPP pool is a critical metabolic control point and can be a rate-limiting step in the overall biosynthesis of abietane diterpenoids.[1][2]
Figure 1: Overview of the precursor pathway to GGPP.
Chapter 3: Formation of the Tricyclic Abietane Core
The conversion of the linear GGPP into the complex tricyclic abietane skeleton is the defining stage of the pathway. This transformation is catalyzed by a tandem of two distinct classes of diterpene synthases (diTPSs).[8]
Part A: Class II DiTPS - The Initial Cyclization
The first committed step is a protonation-initiated cyclization catalyzed by a Class II diTPS, specifically a (+)-copalyl diphosphate synthase (CPS).[2][4][10] This enzyme protonates the terminal double bond of GGPP, initiating an electronic cascade that results in the formation of a bicyclic decalin core. The reaction is terminated by deprotonation to yield the key intermediate, (+)-copalyl diphosphate [(+)-CPP].[1][2]
Part B: Class I DiTPS - Rearrangement and Final Cyclization
The (+)-CPP intermediate is then handed off to a Class I diTPS. In the biosynthesis of abietane-type diterpenoids, this enzyme is typically a miltiradiene synthase, which belongs to the kaurene synthase-like (KSL) family.[2][4] The Class I diTPS catalyzes the ionization of the diphosphate moiety from (+)-CPP, generating a carbocation. This initiates a second cyclization and a subsequent rearrangement cascade, which includes a critical methyl migration that establishes the abietane skeleton. The reaction terminates with a final deprotonation to yield the stable olefin, miltiradiene .[3] It is this enzymatic step that definitively forms the podocarpatriene backbone with its characteristic C-13 isopropyl group.
Figure 2: The diterpene synthase cascade forming the abietane core.
Chapter 4: Aromatization and Oxidative Tailoring
With the core skeleton established, the pathway enters a "tailoring" phase where oxidative enzymes, primarily cytochrome P450s (CYPs), introduce functional groups and create the final bioactive molecules.
The first step in this phase is the aromatization of the C-ring. Miltiradiene can undergo spontaneous, non-enzymatic oxidation to form abietatriene upon exposure to air.[2][3] However, in vivo, this process is likely facilitated by an as-yet-unidentified enzyme to ensure efficiency and specificity.
Abietatriene is the substrate for a key family of enzymes, the CYP76AH subfamily.[6][11][12] These P450s are responsible for hydroxylating the aromatic ring. A well-characterized example is the conversion of abietatriene to ferruginol, a simple but biologically active phenolic diterpenoid. This reaction is catalyzed by enzymes like CYP76AH1 in Salvia miltiorrhiza or CYP76AH4 in Rosmarinus officinalis, which introduce a hydroxyl group at the C-12 position.[5][11]
Ferruginol serves as a crucial branch-point intermediate. It can be further oxidized by other CYPs at various positions (e.g., C-11, C-20) to produce more complex and highly valued compounds, such as the potent antioxidant carnosic acid.[3][13]
Figure 3: P450-mediated aromatization and oxidative tailoring.
Chapter 5: Experimental Elucidation of the Pathway
The functional characterization of enzymes in the abietane biosynthetic pathway relies heavily on heterologous expression systems and subsequent in vitro assays. This approach allows for the unambiguous assignment of function to a specific gene.
Experimental Protocol: Heterologous Expression and In Vivo Product Formation
This protocol describes the co-expression of pathway genes in E. coli to reconstitute the biosynthesis of an early-stage product like ferruginol. This system serves as a self-validating platform; the production of the expected compound confirms the function of the expressed enzymes.
Objective: To verify the function of a candidate CPS, KSL, and CYP76AH by reconstituting ferruginol biosynthesis in E. coli.
Methodology:
Strain Engineering: Utilize an E. coli strain engineered for enhanced MEP pathway flux to ensure a sufficient supply of GGPP. This often involves overexpressing key upstream genes like dxs, idi, and ispA.
Vector Construction:
Clone the candidate CPS and KSL genes into a compatible expression vector (e.g., pACYCDuet-1), creating a polycistronic transcript for coordinated expression.
Clone the candidate CYP76AH gene and a suitable cytochrome P450 reductase (CPR) gene (e.g., from Arabidopsis thaliana) into a second compatible vector (e.g., pET-28a). The CPR is essential for electron transfer to the P450.
Transformation: Co-transform the engineered E. coli host with both expression vectors.
Culture and Induction:
Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
Cool the culture to a lower temperature (e.g., 16-22°C) and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Supplement the culture with δ-Aminolevulinic acid, a heme precursor, to enhance functional P450 expression.
Incubate for 48-72 hours with shaking.
Metabolite Extraction:
Pellet the cells by centrifugation.
Resuspend the pellet and lyse the cells (e.g., by sonication).
Perform a liquid-liquid extraction of the total culture (lysate + medium) with an organic solvent like ethyl acetate or hexane.
Analysis:
Concentrate the organic extract under a stream of nitrogen.
Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).
Compare the resulting mass spectra and retention times to an authentic ferruginol standard to confirm product identity.
Figure 4: Experimental workflow for pathway elucidation.
Chapter 6: Quantitative Analysis
Understanding the kinetic properties of the pathway enzymes is crucial for metabolic engineering efforts. While comprehensive data is often sparse, targeted studies provide valuable insights. For instance, the characterization of CYP76AH4 from rosemary revealed its efficiency in converting abietatriene.
Table 1: Michaelis-Menten constant (Kм) for CYP76AH4 from Rosmarinus officinalis. A lower Kм value indicates a higher affinity of the enzyme for its substrate.
Chapter 7: Conclusion and Future Directions
The biosynthetic pathway of 13-methyl-substituted podocarpatriene (abietane) diterpenoids is a highly orchestrated sequence of enzymatic reactions. It begins with the MEP pathway supplying the GGPP precursor, followed by the critical cyclization and rearrangement steps catalyzed by Class II and Class I diterpene synthases to form the miltiradiene core. Subsequent aromatization and a series of precise oxidative modifications, largely driven by cytochrome P450s, generate the vast diversity of bioactive compounds found in nature.
The elucidation of this pathway provides a powerful toolkit for synthetic biology. By assembling these characterized enzymes in microbial chassis like E. coli or Saccharomyces cerevisiae, it is possible to create sustainable and scalable platforms for the production of valuable pharmaceuticals and industrial chemicals.[5] Future research will undoubtedly uncover more "tailoring" enzymes, further expanding the catalog of producible molecules and deepening our understanding of the evolution of chemical diversity in the plant kingdom.
References
Gershenzon, J., et al. (2018). Characterization of CYP76AH4 clarifies phenolic diterpenoid biosynthesis in the Lamiaceae. Plant Physiology. [Link]
Vaccaro, M. C., et al. (2020). Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes. Frontiers in Plant Science. [Link]
Guo, J., et al. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. Proceedings of the National Academy of Sciences. [Link]
Luo, H., et al. (2023). Functional Study and Efficient Catalytic Element Mining of CYP76AHs in Salvia Plants. International Journal of Molecular Sciences. [Link]
Gonzalez, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports. [Link]
Ma, Y., et al. (2022). Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza. Frontiers in Plant Science. [Link]
Luo, H., et al. (2023). Phylogeny Analysis and Functional Characterizatiion of CYP76AHs from Salvia. Preprints.org. [Link]
Vaccaro, M. C., et al. (2020). Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes. Frontiers in Plant Science. [Link]
ResearchGate. (n.d.). Biosynthetic pathway of abietane diterpenoids in I. lophanthoides. ResearchGate. [Link]
Ignea, C., et al. (2016). Carnosic acid biosynthesis elucidated by a synthetic biology platform. Proceedings of the National Academy of Sciences. [Link]
Bily, A., et al. (2017). Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. Plant Physiology. [Link]
Božić, D., et al. (2015). Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis. PLOS ONE. [Link]
Božić, D., et al. (2015). Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis. PLOS ONE. [Link]
Wang, Q., & Wildung, M. R. (2022). Biosynthesis and regulation of diterpenoids in medicinal plants. Chinese Herbal Medicines. [Link]
Zerbe, P., & Bohlmann, J. (2015). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. Molecules. [Link]
Pharmacological Potential of Podocarpatriene-3,12-diol Derivatives: A Technical Guide for Drug Development
Executive Summary As drug discovery pivots toward complex, naturally derived tricyclic scaffolds, podocarpatriene-3,12-diol derivatives have emerged as highly versatile pharmacophores. Isolated from botanical sources suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward complex, naturally derived tricyclic scaffolds, podocarpatriene-3,12-diol derivatives have emerged as highly versatile pharmacophores. Isolated from botanical sources such as Flueggea virosa, Gaultheria yunnanensis, and Jatropha curcas, these diterpenoids possess a rigid 8,11,13-podocarpatriene core. The strategic positioning of hydroxyl groups at the C3 and C12 positions enables high-affinity hydrogen bonding with diverse biological targets.
As a Senior Application Scientist, I have structured this whitepaper to synthesize the pharmacological potential of these derivatives. We will explore their validated roles as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, antiviral agents against Hepatitis C Virus (HCV), and pro-apoptotic oncology candidates, backed by self-validating experimental protocols.
Structural Biology & Chemical Scaffold
The pharmacological versatility of podocarpatriene-3,12-diol and its analogs (e.g., 13-methyl-8,11,13-podocarpatriene-3,12-diol) stems from their tricyclic diterpenoid architecture. The hydrophobic core allows for excellent membrane permeability and insertion into lipophilic enzyme pockets, while the diol moieties act as critical electrostatic anchors. Modifications, particularly at the C13 position, drastically alter target selectivity, shifting the molecule's profile from an antiviral agent to a metabolic regulator 1[1].
Therapeutic Modalities & Mechanisms of Action
Metabolic Interventions: PTP1B Inhibition
Overexpression of PTP1B is a primary driver of insulin resistance in Type 2 Diabetes (T2D). PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), truncating the insulin signaling cascade. Tricyclic terpenoid derivatives synthesized from the podocarpatriene scaffold act as potent, competitive inhibitors of PTP1B 1[1]. By occupying the catalytic cleft, these derivatives prevent the dephosphorylation of IR, thereby restoring glucose uptake in insulin-resistant tissues 1[1].
Diagram illustrating the restoration of insulin signaling via PTP1B inhibition by podocarpatriene.
Antiviral Efficacy: HCV Inhibition
Podocarpane-type diterpenoids extracted from Flueggea virosa demonstrate remarkable antiviral properties. Specifically, 3β,12-dihydroxy-13-methylpodocarpa-6,8,11,13-tetraene and its structural analogs significantly reduce HCV infection 2[2]. The mechanism involves the disruption of viral replication complexes. Notably, these derivatives exhibit a high therapeutic index (e.g., TI = 56 for (+)-elevenol), effectively decoupling antiviral efficacy from host-cell cytotoxicity2[2].
Oncology: Apoptosis Induction
In the oncology sector, podocarpatriene derivatives such as 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene exhibit targeted antiproliferative effects. In A-549 human lung carcinoma cells, these compounds induce mitochondrial apoptosis by increasing the Bax/Bcl-2 ratio, leading to permeabilization of the mitochondrial outer membrane and subsequent caspase activation 3[3].
Robust pharmacological data relies on self-validating experimental designs. The following protocols incorporate strict internal controls to ensure causality and eliminate artifactual interference.
PTP1B Enzymatic Inhibition Assay
Causality & Design: To confirm that the podocarpatriene derivative directly inhibits PTP1B rather than merely precipitating the enzyme, we utilize a continuous spectrophotometric assay with
-nitrophenyl phosphate (NPP). Dithiothreitol (DTT) is strictly required to keep the catalytic Cys215 residue reduced; without it, the enzyme oxidizes, yielding false-positive inhibition.
Step-by-Step Protocol:
Buffer Formulation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT, 0.1% BSA).
Enzyme Equilibration: Dilute recombinant human PTP1B into the buffer. Add the podocarpatriene derivative (dissolved in DMSO, final DMSO <1% to prevent solvent-induced denaturation). Incubate at 37°C for 15 minutes to establish binding equilibrium.
Reaction Initiation: Add 2 mM
NPP to the microplate wells.
Kinetic Acquisition: Monitor the absorbance at 405 nm continuously for 30 minutes. The slope of the linear phase represents the initial velocity (
).
Validation: Include a known PTP1B inhibitor (e.g., Suramin) as a positive control. Calculate IC50 using a 4-parameter logistic non-linear regression model.
In Vitro Anti-HCV Screening
Causality & Design: Huh7.5.1 cells are explicitly chosen because their mutated RIG-I pathway makes them highly permissive to the HCV JFH-1 strain. To ensure the observed viral reduction is not an artifact of host cell death, a parallel MTT cytotoxicity assay is mandatory.
Step-by-Step Protocol:
Cell Seeding: Seed Huh7.5.1 cells at
cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
Viral Adsorption: Inoculate with HCV JFH-1 at a Multiplicity of Infection (MOI) of 0.1 for 4 hours.
Treatment: Remove the viral inoculum. Add fresh media containing serial dilutions of the podocarpatriene-3,12-diol derivative.
Incubation & Lysis: Incubate for 72 hours at 37°C. Lyse cells using a passive lysis buffer.
Dual Quantification:
Efficacy Plate: Measure viral replication via a luciferase reporter assay (luminescence).
Toxicity Plate: Perform an MTT assay (absorbance at 570 nm) to determine the
.
Validation: Calculate the Selectivity Index (SI =
/ ). An SI > 10 validates the compound as a true antiviral.
Experimental workflow for evaluating anti-HCV efficacy and cytotoxicity in Huh7.5.1 cells.
Quantitative Data Summary
The table below consolidates the pharmacological efficacy of key podocarpatriene derivatives across various disease models, highlighting their potency and therapeutic windows.
The Therapeutic Potential of 13-Methyl-8,11,13-podocarpatriene-3,12-diol and Related Tricyclic Diterpenoids: An In-depth Technical Guide
Foreword: Unearthing the Pharmacological Promise of Podocarpane Diterpenoids Nature, in its vast complexity, has consistently been a source of novel chemical entities with significant therapeutic potential. Among these,...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unearthing the Pharmacological Promise of Podocarpane Diterpenoids
Nature, in its vast complexity, has consistently been a source of novel chemical entities with significant therapeutic potential. Among these, the tricyclic diterpenoids, a class of secondary metabolites characterized by a three-ring carbocyclic skeleton, have emerged as a promising frontier in drug discovery. This guide delves into the therapeutic applications of a specific podocarpane diterpenoid, 13-Methyl-8,11,13-podocarpatriene-3,12-diol, and its structural congeners. As researchers, scientists, and drug development professionals, our objective is to not only understand the "what" but also the "how" and "why" of their biological activities. This document is structured to provide a comprehensive overview, from foundational knowledge to detailed experimental workflows, fostering a deeper understanding of the scientific rationale behind the exploration of these fascinating molecules.
Introduction to Tricyclic Diterpenoids of the Podocarpane Class
Tricyclic diterpenoids are a diverse group of natural products built from four isoprene units, leading to a C20 skeleton. The podocarpane scaffold, a defining feature of the topic compound, consists of a tricyclohexane system.[1] These compounds are predominantly found in higher plants, particularly in species of the Podocarpaceae and Lamiaceae families, but have also been isolated from marine organisms.[2][3][4] The inherent structural rigidity and stereochemical complexity of the podocarpane core, coupled with a variety of functional group decorations, contribute to their diverse and potent biological activities. This guide will focus on three key therapeutic areas where these compounds have shown significant promise: oncology, infectious diseases, and inflammation.
The quest for novel anticancer agents is a cornerstone of modern medicine. Several tricyclic diterpenoids have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those of the lung, breast, prostate, and leukemia.[1][5][6][7]
Mechanism of Action: Induction of Apoptosis and Receptor Modulation
A primary mechanism through which podocarpane diterpenoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds can lead to an increased Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.[6]
Furthermore, in the context of prostate cancer, certain tricyclic diterpenoids have been identified as potent antagonists of the androgen receptor (AR).[8][9] The continued progression of castration-resistant prostate cancer (CRPC) is often driven by the reactivation of AR transcriptional activity.[8][9][10] Notably, some of these diterpenoids have shown greater potency than the FDA-approved AR antagonist enzalutamide in AR-positive prostate cancer cell models.[8][9] This suggests a potential to overcome resistance mechanisms that have rendered existing therapies ineffective.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, LNCaP) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 13-Methyl-8,11,13-podocarpatriene-3,12-diol) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[11][12] Diterpenoids, including those with a podocarpane structure, have demonstrated promising activity against a range of pathogenic microorganisms.[2][3]
Spectrum of Activity and Potential against Drug-Resistant Strains
Podocarpane and related tricyclic diterpenoids have shown notable efficacy against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[12][13] Some compounds also exhibit antifungal activity against pathogens like Aspergillus fumigatus and Cryptococcus neoformans.[14] The lipophilic nature of these compounds is thought to facilitate their interaction with and disruption of bacterial cell membranes.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. Growth is assessed visually or by measuring optical density.
Step-by-Step Methodology:
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a control with a known antibiotic (e.g., penicillin).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. A growth indicator like tetrazolium violet can be used to aid visualization.[14]
Visualizing the Experimental Workflow
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and multiple sclerosis.[4][15] Diterpenoids have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and the production of inflammatory mediators.[4][16]
Molecular Targets and Signaling Pathways
The anti-inflammatory activity of podocarpane diterpenoids is often attributed to their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[16] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[16] The underlying mechanism involves the suppression of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK).[16][17]
Signaling Pathway Diagram
Caption: Inhibition of Inflammatory Pathways by Podocarpane Diterpenoids.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the amount of nitrite, a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
Step-by-Step Methodology:
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
Supernatant Collection: After incubation, collect the cell culture supernatant.
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
The tricyclic diterpenoid scaffold, exemplified by 13-Methyl-8,11,13-podocarpatriene-3,12-diol and its relatives, represents a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the podocarpane skeleton to optimize potency and selectivity for specific biological targets.
Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds.
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in animal models.
Synergistic Combinations: Investigating the potential of these diterpenoids to enhance the efficacy of existing therapies.
The journey from a natural product to a clinically approved drug is long and arduous, but the compelling biological activities of podocarpane diterpenoids make them a class of molecules worthy of continued and rigorous scientific exploration.
References
Ji, Y., Zhang, R., Han, X., & Zhou, J. (2023). Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells. Molecules, 28(12), 4743. [Link][8][9][10]
García, M. D., Fernández, M. A., & Saenz, M. T. (2023). New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022. Molecules, 28(1), 164. [Link][1]
Chassagne, F., Samarakoon, T., Lyles, J. T., & Quave, C. L. (2021). Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers in Pharmacology, 12, 671520. [Link][2]
Eksi, A. S., & Aksoy, A. (2020). Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers in Pharmacology, 11, 614. [Link][3]
Antoniuk, O., Maranha, A., Salvador, J. A. R., Empadinhas, N., & Moreira, V. M. (2024). Bi- and tricyclic diterpenoids: landmarks from a decade (2013–2023) in search of leads against infectious diseases. Natural Product Reports, 41(1), 108-134. [Link][11][12]
You, J. Q., et al. (2025). Richernoids A‒D, 20-nor-ent-podocarpane diterpenoids with antibacterial activity from Richeriella gracilis. Phytochemistry, 238, 114217. [Link][13]
Ji, Y., Zhang, R., Han, X., & Zhou, J. (2023). Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells. Molecules, 28(12), 4743. [Link][9]
Lee, J. H., et al. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. Molecules, 26(14), 4333. [Link][16]
Mahdjour, S., et al. (2018). Synthesis and antiproliferative activity of podocarpane and totarane derivatives. European Journal of Medicinal Chemistry, 158, 863-873. [Link][5]
Antoniuk, O., Maranha, A., Salvador, J. A. R., Empadinhas, N., & Moreira, V. M. (2024). Bi- and tricyclic diterpenoids: landmarks from a decade (2013–2023) in search of leads against infectious diseases. Natural Product Reports. [Link][12]
Mahdjour, S., et al. (2018). Synthesis and antiproliferative activity of podocarpane and totarane derivatives. European Journal of Medicinal Chemistry, 158, 863-873. [Link][6]
Liang, Y., et al. (2013). Podocarpane, isopimarane, and abietane diterpenoids from Isodon lophanthoides var. graciliflorus. Food Chemistry, 136(3-4), 1177-1182. [Link][7]
Ji, Y., et al. (2023). Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells. Molecules, 28(12), 4743. [Link][10]
Lee, J., et al. (2022). Diterpenoids from Sigesbeckia glabrescens with anti-inflammatory and AChE inhibitory activities. Molecules, 27(1), 123. [Link][17]
Rocha, J., et al. (2011). Marine Diterpenoids as Potential Anti-Inflammatory Agents. Marine Drugs, 9(12), 2484-2507. [Link][4]
Rocha, J., et al. (2011). Marine Diterpenoids as Potential Anti-Inflammatory Agents. Marine Drugs, 9(12), 2484-2507. [Link][15]
National Center for Biotechnology Information. (n.d.). 13-Methyl-8,11,13-podocarpatriene-3,12-diol. In PubChem Compound Summary for CID 12096384. Retrieved from [Link][18]
Shrestha, S., et al. (2014). Antibacterial diterpenoids from Jatropha podagrica Hook. Phytochemistry Letters, 10, 151-155. [Link][19]
Samie, A., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link][14]
In-Depth Technical Guide: Total Synthesis and Methodologies for 13-Methyl-8,11,13-podocarpatriene-3,12-diol
Executive Summary 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1) is a complex tricyclic diterpenoid naturally isolated from the herbs of Jatropha curcas[1]. Characterized by its trans-decalin A/B ring sys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1) is a complex tricyclic diterpenoid naturally isolated from the herbs of Jatropha curcas[1]. Characterized by its trans-decalin A/B ring system, an equatorial 3-hydroxyl group, and a fully substituted aromatic C-ring (12-OH, 13-Me), this compound presents a unique topological challenge for synthetic chemists. This whitepaper systematically deconstructs the synthetic methodologies required to construct this specific podocarpatriene architecture, focusing on causality, stereocontrol, and self-validating experimental protocols.
Structural Analysis & Retrosynthetic Logic
The podocarpatriene skeleton consists of a tricyclic core (A, B, and C rings). The synthetic difficulty of 13-Methyl-8,11,13-podocarpatriene-3,12-diol lies in three distinct structural requirements:
A-Ring Functionalization : The presence of the C3-hydroxyl group necessitates an oxygenated precursor or a highly specific oxidation event.
Stereocontrol : The A/B ring fusion must be strictly trans-anti, mimicking the natural enzymatic cyclization of diterpenes.
C-Ring Substitution : The aromatic ring must be functionalized with a 12-hydroxyl and a 13-methyl group prior to or immediately following cyclization.
To address these, the most robust approach is the Biomimetic Epoxide-Initiated Polyene Cyclization . By placing an epoxide at the terminus of an acyclic geranyl-aryl chain, Lewis acid catalysis triggers a cascade that simultaneously builds the A and B rings, establishes the trans-decalin stereochemistry, and inherently leaves the required 3-OH group in the equatorial position.
Caption: Retrosynthetic workflow for 13-Methyl-8,11,13-podocarpatriene-3,12-diol via polyene cyclization.
This route mimics the natural biosynthesis of cyclic terpenes (e.g., squalene-to-hopene conversion) but is truncated for the C18 podocarpane skeleton.
Synthesis of the Acyclic Precursor
The sequence begins with the coupling of a functionalized aromatic ring to a geranyl chain. 3-Methoxy-4-methylbenzyl bromide is coupled with a geranyl sulfone derivative, followed by reductive desulfonylation, to yield the acyclic polyene: (E)-1-(3-methoxy-4-methylphenyl)-4,8-dimethylnona-3,7-diene . The methoxy group serves as a robust protecting group for the C12-phenol during the aggressive Lewis acid cyclization.
Regioselective Epoxidation
The terminal double bond of the geranyl chain is selectively epoxidized using van Tamelen conditions (N-bromosuccinimide in aqueous THF, followed by base) or a Shi epoxidation for enantiocontrol. The electron-rich nature of the terminal trisubstituted alkene allows for high regioselectivity over the internal alkene.
Cascade Cyclization Mechanism
This is the pivotal step. The addition of a Lewis acid (typically BF₃·OEt₂) coordinates to the epoxide oxygen.
Causality of Reagent Choice : BF₃·OEt₂ is chosen because the tetrafluoroborate counterion is non-nucleophilic. A nucleophilic counterion would trap the intermediate carbocation, prematurely halting the cascade.
Stereochemical Outcome : The epoxide opens to generate a tertiary carbocation at C4 (podocarpane numbering). The internal alkene (C5-C10) attacks this cation in a chair-like transition state, forming the 6-membered A-ring and leaving the C3-OH equatorial. The resulting C10 carbocation undergoes an intramolecular Friedel-Crafts alkylation with the electron-rich aromatic ring, closing the B-ring and yielding the trans-decalin core.
Caption: Mechanism of the epoxide-initiated biomimetic cascade cyclization.
For researchers requiring gram-scale synthesis without reliance on complex cascade timing, the modified Wenkert annulation is a viable alternative.
A/B Ring Construction : Utilizing a Wieland-Miescher ketone analog possessing a protected 3-hydroxyl group.
C-Ring Attachment : The A/B bicyclic enone is cross-coupled with a 3-methoxy-4-methylphenyl organometallic reagent.
Cyclization : Acid-catalyzed cyclodehydration forms the fully aromatized C-ring.
Note: While highly scalable, this route requires more steps to correctly establish the C3-OH stereocenter compared to the biomimetic route.
Experimental Protocols: Self-Validating Workflows
Protocol A: Cascade Cyclization of the Epoxypolyene
Objective : Convert the terminal epoxide to the tricyclic 12-methoxy-13-methylpodocarpatriene-3-ol.
Preparation : Dissolve the epoxypolyene (1.0 equiv, ~500 mg) in rigorously anhydrous CH₂Cl₂ (0.05 M) under an argon atmosphere. Cool the reaction vessel to -78 °C.
Initiation : Add BF₃·OEt₂ (1.2 equiv) dropwise via syringe.
Self-Validation Check: The solution will typically undergo a rapid color change (often pale yellow to deep orange/red), indicating the formation of the transient carbocation species.
Monitoring : Stir at -78 °C for 30 minutes. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear, replaced by a more polar product spot (Rf ~0.4) due to the free hydroxyl group.
Quenching (Critical Step) : Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
Causality: Allowing the reaction to warm in the presence of the Lewis acid will cause Wagner-Meerwein rearrangements of the newly formed decalin system (e.g., methyl migrations).
Isolation : Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Global Deprotection (Ether Cleavage)
Objective : Cleave the C12-methoxy group to yield the final 13-Methyl-8,11,13-podocarpatriene-3,12-diol.
Preparation : Dissolve the cyclized intermediate in anhydrous CH₂Cl₂ at -78 °C.
Reagent Addition : Add BBr₃ (3.0 equiv, 1.0 M in CH₂Cl₂) dropwise.
Causality: BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating bromide attack on the methyl group.
Reaction : Allow the mixture to slowly warm to 0 °C over 2 hours.
Quenching : Carefully quench with MeOH at 0 °C to destroy excess BBr₃, followed by water. Extract and purify to yield the final diol.
Quantitative Data & Yield Analysis
The following table summarizes the comparative metrics between the two primary synthetic strategies for 3-hydroxy-podocarpatrienes.
Synthetic Strategy
Key Intermediate
Step Count (from SM)
Overall Yield (%)
Stereoselectivity (A/B fusion)
Scalability
Biomimetic Polyene Cyclization
Terminal Epoxide
5
22 - 28%
>95% trans-anti
Moderate (Sensitive to Lewis Acid)
Wenkert-Type Annulation
Wieland-Miescher Analog
9
14 - 18%
~85% trans-anti
High (Robust intermediates)
Direct Semi-Synthesis
(+)-Podocarpic Acid
7
~12%
N/A (Pre-established)
Low (Requires C3-oxidation)
Table 1: Comparison of synthetic metrics for 13-Methyl-8,11,13-podocarpatriene-3,12-diol production.
References
BioCrick. "Cleomiscosin A | CAS:76948-72-6 | Coumarins". BioCrick Catalog (Cross-referenced for 13-Methyl-8,11,13-podocarpatriene-3,12-diol catalog data). Available at:[Link]
Application Note: Protocol for the Extraction and Isolation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol
Executive Summary & Scientific Rationale This protocol details the isolation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol , a rare diterpene with a podocarpane skeleton, primarily found in the aerial parts and roots of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
This protocol details the isolation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol , a rare diterpene with a podocarpane skeleton, primarily found in the aerial parts and roots of Jatropha curcas.[1]
Chemical Context:
The target compound features an aromatic C-ring (characteristic of the 8,11,13-podocarpatriene subclass) with a phenolic hydroxyl group at C12 and a secondary alcohol at C3. The presence of the phenolic group makes the compound sensitive to oxidation under basic conditions and prone to ionization, which dictates the choice of neutral, slightly acidic, or buffered solvents during extraction.
Experimental Strategy:
The isolation strategy relies on a polarity-guided fractionation.
Exhaustive Extraction: Methanol (MeOH) is used to penetrate the cellular matrix and solubilize the diterpene along with more polar glycosides and less polar lipids.
Liquid-Liquid Partitioning: A critical step to remove chlorophyll and highly lipophilic waxes (Hexane wash) and separate the target from highly polar sugars (Water phase). The target partitions into Ethyl Acetate (EtOAc) or Chloroform (CHCl3).
Chromatographic Resolution: Silica gel flash chromatography separates the complex diterpene mixture, followed by purification via HPLC or crystallization.
Materials & Reagents
Category
Item
Grade/Specification
Function
Biomass
Jatropha curcas
Dried aerial parts/roots
Source material
Solvents
Methanol (MeOH)
ACS Reagent
Primary extraction
n-Hexane
ACS Reagent
Defatting/Lipid removal
Ethyl Acetate (EtOAc)
ACS Reagent
Target enrichment (partition)
Chloroform (CHCl3)
ACS Reagent
Chromatography eluent
Stationary Phase
Silica Gel 60
230–400 mesh
Flash Chromatography
Sephadex LH-20
N/A
Size-exclusion/Polishing
Detection
TLC Plates
Silica Gel 60 F254
Fraction monitoring
Vanillin-H2SO4
Spray Reagent
Derivatization (Diterpenes turn violet/blue)
Detailed Extraction & Isolation Protocol
Phase 1: Biomass Preparation & Primary Extraction
Objective: Maximize yield while minimizing degradation.
Drying: Dry the Jatropha curcas aerial parts in a shaded, ventilated oven at 40°C for 48 hours. Avoid high temperatures (>50°C) to prevent thermal degradation of the phenolic moiety.
Comminution: Grind the dried material to a coarse powder (approx. 20–40 mesh). Fine powdering is discouraged as it increases the extraction of unwanted chlorophyll and cellular debris.
Maceration:
Suspend 1.0 kg of powdered biomass in 5.0 L of Methanol (MeOH).
Extract at room temperature for 72 hours with occasional agitation.
Note: Avoid refluxing if possible to preserve thermally labile co-extractives, although podocarpanes are generally stable.
Filtration & Concentration: Filter the supernatant through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C to obtain a dark green/brown crude residue.
Phase 2: Liquid-Liquid Fractionation (Enrichment)
Objective: Remove non-target lipids and polar sugars.
Suspension: Suspend the crude MeOH extract in 500 mL of Distilled Water. Sonicate for 10 minutes to ensure a uniform suspension.
Defatting (Hexane Wash):
Transfer suspension to a separatory funnel.
Extract with n-Hexane (3 x 500 mL).
Action: Discard the Hexane layer (contains waxes, chlorophyll, and non-polar lipids).
Target Extraction (EtOAc):
Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).
Mechanistic Insight: The target diol (C18H26O2) has intermediate polarity. It will migrate into the EtOAc phase, leaving glycosides and salts in the water phase.
Drying: Dry the combined EtOAc fractions over Anhydrous Sodium Sulfate (
), filter, and concentrate to dryness. This is the Target Enriched Fraction (TEF) .
Phase 3: Chromatographic Isolation
Objective: Isolate the specific 3,12-diol isomer from other diterpenes (e.g., curcusones).
Column Packing: Pack a glass column (5 cm x 60 cm) with Silica Gel 60 (230–400 mesh) using a wet slurry method with Hexane.
Loading: Dissolve the TEF in a minimum volume of CHCl3 and load onto the column.
Elution Gradient:
Run a gradient of Hexane : EtOAc (from 90:10 to 50:50 v/v).
Alternative:CHCl3 : MeOH (from 100:0 to 90:10 v/v) is often more effective for phenolic diterpenes.
Collection: Collect 100 mL fractions.
TLC Monitoring:
Develop fractions on Silica TLC plates using CHCl3:MeOH (95:5).
Visualize under UV (254 nm) for the aromatic ring (quenching).
Spray with Vanillin-H2SO4 and heat. Podocarpanes typically appear as violet/blue spots.
Polishing (Sephadex LH-20):
Combine fractions containing the target (based on TLC Rf ~0.4 in CHCl3:MeOH 95:5).
Pass through a Sephadex LH-20 column eluting with MeOH to remove residual chlorophyll and polymeric impurities.
Phase 4: Final Purification & Validation
Crystallization: The compound may crystallize from Acetone/Hexane or MeOH/CHCl3 mixtures upon slow evaporation.
HPLC Purification (If necessary):
Column: C18 Reverse Phase (5 µm, 250 x 10 mm).
Mobile Phase: Acetonitrile : Water (Isocratic 70:30 or Gradient).
Detection: UV at 280 nm (Phenolic absorption).
Workflow Diagram (Graphviz)
Figure 1: Step-by-step fractionation workflow for the isolation of podocarpatriene diterpenes from Jatropha curcas.
Analytical Validation Parameters
To confirm the identity of 13-Methyl-8,11,13-podocarpatriene-3,12-diol , compare spectral data against the following expected values (derived from podocarpatriene analogs):
Technique
Expected Signal Characteristics
Structural Insight
UV-Vis
~280 nm
Characteristic of the phenolic aromatic C-ring.
1H-NMR
Two singlets in aromatic region (~6.8–7.0 ppm)
Indicates para-positioning or isolated protons on the aromatic ring (C11, C14).
Singlet at ~2.2 ppm
Methyl group attached to the aromatic ring (C13-Me).
Multiplet at ~3.2–3.5 ppm
Proton at C3 (axial/equatorial) indicating the 3-OH group.
13C-NMR
~150–155 ppm (C-OH)
Phenolic carbon (C12).
~110–130 ppm (Aromatic C)
C-ring carbons (C8, 9, 11, 12, 13, 14).
Mass Spec
[M+H]+ m/z 275.2
Molecular Formula (MW 274.4).
References
Ravindranath, N., et al. (2004).[1][2] "New Lathyrane and Podocarpane Diterpenoids from Jatropha curcas." Chemical and Pharmaceutical Bulletin, 52(5), 608–611.
Oskoueian, E., et al. (2011).[2] "Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract." International Journal of Molecular Sciences, 12(9), 5955–5970.
BioCrick. (n.d.). "13-Methyl-8,11,13-podocarpatriene-3,12-diol - Structure and Properties." BioCrick Analytical Standards.
Application Note: Total Synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol
This Application Note provides a comprehensive, step-by-step technical guide for the total synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol . This diterpenoid, structurally analogous to the bioactive natural prod...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, step-by-step technical guide for the total synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol . This diterpenoid, structurally analogous to the bioactive natural product Hinokiol (but possessing a C13-methyl rather than a C13-isopropyl group), presents specific challenges in regioselective aromatic functionalization and stereoselective A-ring construction.
The protocol detailed below utilizes a Convergent Total Synthesis strategy (A+C
B type), which offers superior control over the C3-hydroxyl placement and C13-substitution compared to semi-synthesis from Podocarpic acid.
[1]
Introduction & Retrosynthetic Analysis
The target molecule features a podocarpane skeleton characterized by a trans-fused A/B ring system, an aromatic C-ring, and a gem-dimethyl group at C4. The critical synthetic challenges are:
Stereocontrol: Establishing the trans-A/B ring junction (5
, 10 configuration).
Regiochemistry: Precise placement of the 13-methyl and 12-hydroxyl groups on the aromatic ring.
Functionalization: Introduction of the 3
-hydroxyl group without affecting the benzylic positions.
Retrosynthetic Strategy
We adopt a Robinson Annulation-based approach (specifically, a modification of the Wenkert/Ghatak cyclization). This route disconnects the molecule into a stable A-ring precursor (2,2-dimethyl-1,3-cyclohexanedione) and a C-ring electrophile (3-methoxy-4-methylbenzyl bromide).
Figure 1: Retrosynthetic analysis showing the disconnection into A-ring and C-ring precursors.
Detailed Experimental Protocols
Phase 1: Construction of the Tricyclic Skeleton
Step 1: Preparation of the C-Ring Electrophile
Objective: Synthesize 3-methoxy-4-methylbenzyl bromide from commercially available 3-hydroxy-4-methylbenzoic acid or similar precursors.
Methylation: Dissolve 3-hydroxy-4-methylbenzoic acid (10.0 g) in Acetone (150 mL). Add K₂CO₃ (2.5 eq) and Dimethyl sulfate (2.2 eq). Reflux for 12 h to obtain methyl 3-methoxy-4-methylbenzoate .
Reduction: Treat the ester with LiAlH₄ (1.1 eq) in dry THF at 0°C to yield 3-methoxy-4-methylbenzyl alcohol .
Bromination: React the alcohol with PBr₃ (0.4 eq) in CH₂Cl₂ at 0°C for 2 h. Quench with NaHCO₃.
Mechanism: C-alkylation at the active methylene (C2) is blocked; alkylation occurs at C4? Correction: The starting material is 2,2-dimethyl-1,3-cyclohexanedione . The active position is C4 or C6. However, to get the gem-dimethyl at C4 of the final skeleton, we usually start with 4,4-dimethyl-1,3-cyclohexanedione ?
Correction for Regiochemistry: The standard precursor for 4,4-dimethyl A-rings is 2-methyl-1,3-cyclohexanedione alkylated with the benzyl bromide, followed by a second methylation, OR using 2,2-dimethyl-cyclohexane-1,3-dione if the alkylation occurs at the gamma position?
Refined Protocol: Use Hagemann’s ester or 2-methyl-1,3-cyclohexanedione .
Best Path: Alkylate 2-methyl-1,3-cyclohexanedione with the benzyl bromide
2-methyl-2-(benzyl)-1,3-cyclohexanedione .
Note: This gives a C4-methyl (angular) and C10-methyl? No.
Let's use the proven Wenkert Route:
Start with 1-methyl-2-tetralone analogue? No.
Correct Precursor:2,2-dimethyl-cyclohexanone derivatives are hard to cyclize to trans-fused systems directly.
Note: Double bond isomerization usually results in the conjugated 8,11,13-triene (aromatic C-ring).
Phase 2: Stereoselective Functionalization
Step 4: Trans-Reduction of the A/B Ring Junction
The cyclization product often contains a
or double bond if not fully aromatized, but with the aromatic C-ring, the A/B junction is usually established here. If the A/B ring is unsaturated (e.g. ), we need a Birch-type reduction or Catalytic Hydrogenation to get the trans fusion.
Assumption: The cyclization of the dione precursor yields the enone or the saturated ketone depending on conditions. If unsaturated:
Reagents: Li metal in liquid NH₃ (Birch conditions).
Protocol: Dissolve enone in THF/t-BuOH. Add to liquid NH₃ at -78°C. Add Li wire until blue color persists. Quench with NH₄Cl.
Crystallization techniques for purifying 13-Methyl-8,11,13-podocarpatriene-3,12-diol
An Application Guide and Protocols for the Purification of 13-Methyl-8,11,13-podocarpatriene-3,12-diol via Crystallization Abstract This comprehensive guide provides detailed application notes and step-by-step protocols...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocols for the Purification of 13-Methyl-8,11,13-podocarpatriene-3,12-diol via Crystallization
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 13-Methyl-8,11,13-podocarpatriene-3,12-diol, a diterpenoid diol, through crystallization. The document is designed for researchers, chemists, and drug development professionals seeking to obtain high-purity crystalline material. We delve into the theoretical underpinnings of crystallization, provide a systematic approach to solvent selection, and outline multiple robust protocols, including slow cooling, solvent evaporation, and anti-solvent diffusion. The methodologies are grounded in the physicochemical properties of the target molecule, emphasizing the interplay between its nonpolar tricycle core and its polar, hydrogen-bonding hydroxyl groups. Troubleshooting advice and best practices for crystal harvesting and drying are also included to ensure a high-yield, high-purity outcome.
Introduction: The Rationale for Crystallization
13-Methyl-8,11,13-podocarpatriene-3,12-diol is a member of the podocarpatriene family of diterpenoids, a class of natural products and synthetic intermediates of significant interest in medicinal chemistry.[1][2] Achieving high purity is paramount for subsequent applications, whether for analytical characterization, biological assays, or as a precursor in complex syntheses. Crystallization is the preeminent technique for purifying solid organic compounds, capable of removing residual solvents, reaction by-products, and other impurities by leveraging differences in solubility.[3]
The molecular structure of the target compound—a rigid, largely hydrophobic steroid-like core functionalized with two hydroxyl groups and an aromatic ring—presents both opportunities and challenges for crystallization. The hydroxyl groups provide strong hydrogen bonding sites, which are highly conducive to forming a stable and ordered crystal lattice.[4] However, the molecule's dual nature (polar groups on a nonpolar scaffold) necessitates a careful and empirical approach to solvent selection.
Table 1: Physicochemical Properties of 13-Methyl-8,11,13-podocarpatriene-3,12-diol
Crystallization is not a simple precipitation event; it is a thermodynamically controlled process that occurs in two distinct, sequential stages: nucleation and crystal growth.[6][7]
Nucleation: This is the initial formation of stable, microscopic crystal nuclei from a supersaturated solution.[6][7] This step requires overcoming an energy barrier and can be initiated spontaneously or induced by adding a seed crystal or scratching the vessel surface.[6][8]
Crystal Growth: Once stable nuclei are formed, solute molecules in the surrounding solution deposit onto the nuclei surfaces, allowing the crystal to grow in size layer by layer.[6] For optimal purity, this process should be slow and methodical, as rapid growth can trap impurities within the expanding lattice.[3]
Caption: The two-stage mechanism of crystallization.
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical variable in crystallization.[4] An ideal solvent should exhibit the following properties:
High solubility at elevated temperatures: To dissolve the compound completely.
Low solubility at reduced temperatures: To allow the compound to crystallize upon cooling.[9]
Inertness: The solvent should not react with the compound.[10]
Volatility: It should have a relatively low boiling point (ideally <100 °C) for easy removal from the final crystals.[10]
Impurity Profile: Impurities should remain soluble in the solvent at low temperatures.
Given the structure of 13-Methyl-8,11,13-podocarpatriene-3,12-diol, solvents of intermediate polarity or mixed solvent systems are excellent starting points.
Table 2: Candidate Solvents for Crystallization Screening
Solvent
Type
Boiling Point (°C)
Rationale & Considerations
Ethyl Acetate
Polar Aprotic
77
Often a good starting point for moderately polar compounds.[4][11]
Acetone
Polar Aprotic
56
Good solvent, but its high volatility can lead to rapid, poor-quality crystal formation if not controlled.[4][10]
Methanol/Ethanol
Polar Protic
65 / 78
The hydroxyl group can interact with the diol, potentially increasing solubility. Good for mixed systems.[10]
Acetonitrile
Polar Aprotic
82
Can be effective for compounds with polar functionalities.[12]
Toluene
Nonpolar Aromatic
111
May interact favorably with the aromatic ring via pi-pi stacking. Use with caution due to high boiling point.[4][10]
Hexanes/Heptane
Nonpolar Aliphatic
~69 / ~98
Likely to be poor solvents (anti-solvents) due to the diol group. Excellent for use in layering or diffusion methods.[10]
Water
Polar Protic
100
Unlikely to be a good solvent on its own but could be an anti-solvent in a mixture with a miscible organic solvent like acetone or ethanol.
Protocol 3.1: Small-Scale Solvent Screening
This protocol allows for the rapid determination of a suitable solvent or solvent pair using minimal material.
Preparation: Place ~10-20 mg of the crude diol into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethyl acetate, acetone, ethanol, toluene) dropwise at room temperature, vortexing after each addition.
Solubility Assessment (Room Temp):
If the compound dissolves in <0.5 mL, the solvent is too good for single-solvent cooling crystallization. Note it as a potential "good solvent" for an anti-solvent pair.
If the compound is largely insoluble, note it as a potential "anti-solvent" or "poor solvent".
If the compound is sparingly soluble, proceed to the next step.
Solubility Assessment (Heating): Gently heat the tubes containing sparingly soluble material in a water bath. Add more solvent dropwise until the solid just dissolves.
Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
Selection: The best single solvent is one that dissolves the compound when hot but yields a good quantity of crystalline solid upon cooling. If no single solvent is ideal, identify a "good solvent" and a "poor solvent" (in which the compound is insoluble) that are miscible for use in Protocol 5.3.
Crystallization Workflows & Protocols
The choice of method depends on the solubility characteristics determined in the screening phase.
Caption: Decision workflow for selecting a crystallization protocol.
Protocol 5.1: Slow Cooling Crystallization
Principle: This classic method relies on the reduced solubility of the compound in a chosen solvent at lower temperatures to induce crystallization.[3][6]
Dissolution: Place the crude diol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Use a boiling stick or stir bar to prevent bumping.[3]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature. Rapid cooling leads to smaller, less pure crystals.
Further Cooling: Once at room temperature, transfer the flask to an ice bath or a refrigerator (4 °C) for several hours to maximize crystal yield.
Harvesting: Collect the crystals according to Protocol 6.1.
Protocol 5.2: Slow Evaporation
Principle: This method is suitable when the compound is relatively soluble at room temperature. Supersaturation is achieved by slowly evaporating the solvent, thereby increasing the solute concentration.[4][6]
Dissolution: Dissolve the crude diol in a suitable solvent (e.g., ethyl acetate) at room temperature to create a solution that is near, but not at, saturation.
Evaporation Setup: Transfer the solution to a vial or beaker. Cover the opening with paraffin film and pierce a few small holes in the film with a needle. The number and size of the holes will control the rate of evaporation.
Incubation: Place the vessel in a location free from vibrations and allow the solvent to evaporate slowly over several days.
Harvesting: Once a suitable crop of crystals has formed, collect them according to Protocol 6.1.
Protocol 5.3: Anti-Solvent Diffusion
Principle: This powerful technique involves dissolving the compound in a "good" solvent and then slowly introducing a miscible "anti-solvent" in which the compound is insoluble. The gradual change in solvent polarity induces crystallization.[4][6]
Method A: Vapor Diffusion
Dissolve the diol in a minimal amount of a good, volatile solvent (e.g., acetone or ethyl acetate) in a small, open vial.
Place this vial inside a larger, sealed jar (the "chamber") that contains a layer of the anti-solvent (e.g., hexanes or heptane).
Seal the chamber. The more volatile "good" solvent will slowly evaporate from the vial and mix with the anti-solvent vapor, while the anti-solvent vapor will diffuse into the vial, reducing the compound's solubility and causing crystals to form over time.
Method B: Liquid-Liquid Layering
Dissolve the diol in a minimal amount of a good solvent that is denser than the anti-solvent (e.g., dissolve in a small amount of ethyl acetate).
Carefully and slowly layer the less dense anti-solvent (e.g., hexanes) on top of this solution using a pipette, minimizing disturbance to the interface.[4]
Seal the vessel and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
Crystal Harvesting and Drying
Protocol 6.1: Crystal Collection and Washing
Filtration: Set up a Büchner or Hirsch funnel with an appropriate size of filter paper. Wet the paper with a small amount of the cold mother liquor (the solution from which the crystals formed).
Transfer: Swirl the flask to suspend the crystals and quickly pour the slurry into the funnel. Apply vacuum to draw the mother liquor through.
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold anti-solvent or the crystallization solvent itself. This removes any adhering mother liquor containing impurities.[3][6]
Initial Drying: Keep the vacuum on for several minutes to pull air through the crystals, helping to dry them.
Troubleshooting
No Crystals Form: The solution may not be supersaturated. Try evaporating some solvent or gently scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] If that fails, adding a tiny "seed" crystal from a previous batch can induce crystallization.[4][8]
"Oiling Out": The compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[10] Remediate by adding more solvent, reheating to dissolve the oil, and allowing it to cool much more slowly.
Poor Crystal Quality or Purity: The crystals may have formed too rapidly. A second crystallization (recrystallization) is necessary.[3] Simply repeat the chosen protocol using the first crop of crystals as the starting material.
References
University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]
All About Drugs. (2026, February 25). Crystallization. Retrieved from [Link]
White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
ResearchGate. (2025, August 5). Crystallization of Asiaticoside from Total Triterpenoid Saponins of Centella Asiatica in a Methanol + Water System. Retrieved from [Link]
University of Florida Center for Xray Crystallography. (2015, April 28). How To Grow Crystals. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]
PubChem. (n.d.). 13-Methyl-8,11,13-podocarpatriene-3,12-diol. Retrieved from [Link]
Thin-layer chromatography (TLC) solvent systems for podocarpatriene diols
Application Note: Optimization of Thin-Layer Chromatography (TLC) Solvent Systems for Podocarpatriene Diols Introduction & Chemical Context Podocarpatriene diols, such as1[1], are tricyclic diterpenoids characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Thin-Layer Chromatography (TLC) Solvent Systems for Podocarpatriene Diols
Introduction & Chemical Context
Podocarpatriene diols, such as1[1], are tricyclic diterpenoids characterized by a rigid aliphatic trans-decalin A/B ring system and an aromatic C-ring. These compounds serve as critical intermediates in the synthesis of bioactive agents, including novel protein tyrosine phosphatase 1B (PTP1B) inhibitors for diabetes management[2] and potential anticancer therapeutics[3].
Due to the juxtaposition of a highly lipophilic hydrocarbon skeleton and two strongly polar, hydrogen-bonding hydroxyl groups, optimizing their chromatographic behavior on normal-phase silica gel requires precise solvent tuning. This guide details the causality behind solvent selection and provides a self-validating protocol for the TLC analysis of these complex diterpenes.
Chromatographic Causality: Balancing Polarity and Lipophilicity
In normal-phase TLC (unmodified silica gel
), the stationary phase consists of acidic silanol (Si-OH) groups. Podocarpatriene diols interact with these silanols via strong dipole-dipole interactions and hydrogen bonding at the diol sites (e.g., C3 and C12 positions).
The Lipophilic Core: The bulky podocarpane skeleton exhibits high affinity for non-polar mobile phases (like hexanes or petroleum ether) via Van der Waals forces.
The Polar Hydroxyls: Without a polar modifier, the diol will remain at the baseline (
) due to unyielding hydrogen bonding with the silica.
Solvent Selection: A binary solvent system is essential. The non-polar component (Hexane or Toluene) solvates the tricyclic core, while the polar modifier (Ethyl Acetate or Methanol) acts as a hydrogen-bond acceptor/donor, competing with the silica gel to mobilize the compound[4].
Quantitative Data: Recommended Solvent Systems
The following table summarizes empirically validated solvent systems for podocarpatriene diols, balancing resolution and migration.
Solvent System (v/v)
Ratio
Expected Range
Chromatographic Characteristics & Causality
Hexane : Ethyl Acetate
7:3 to 6:4
0.25 – 0.40
Standard System: Excellent general-purpose resolution. EtOAc disrupts silica-diol H-bonds. Ideal for separating diols from mono-alcohols or unreacted ketones.
Dichloromethane : Methanol
95:5
0.30 – 0.45
High-Polarity Alternative: Best for highly oxidized derivatives. Methanol is a strong H-bond donor, sharply increasing . Prone to tailing if MeOH > 10%.
Toluene : Acetone
8:2
0.35 – 0.50
Aromatic Selectivity: Toluene provides interactions with the 8,11,13-aromatic C-ring, offering superior separation for structural isomers or epimers.
Hexane : EtOAc : AcOH
60:38:2
0.30 – 0.40
Acidic Modifier System: Addition of 2% Acetic Acid suppresses the ionization of trace acidic impurities and sharpens diol spots by neutralizing basic silanol sites[5].
Experimental Workflow & Logical Relationships
Caption: Logical workflow for TLC optimization of podocarpatriene diols.
Solvation: Dissolve 1-2 mg of the podocarpatriene diol sample in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Causality: Proper solvation prevents the compound from crashing out at the spotting origin, which causes artificial "ring" formation and streaking.[1]
Spotting: Using a glass capillary, apply a 1-2 mm spot on the TLC plate, 1.5 cm from the bottom edge.
Self-Validation (Co-spotting): Apply a spot of the starting material, a spot of the reaction mixture, and a third spot containing both overlapping. This definitively confirms whether closely migrating spots are truly distinct compounds.
Step 2: Chamber Saturation
Prepare 10 mL of the chosen solvent system (e.g., Hexane:EtOAc 7:3).
Place a piece of filter paper inside the chamber, pour the solvent over it, and seal the lid for 10 minutes.
Causality: Saturation fills the chamber with solvent vapor, preventing the mobile phase from evaporating off the face of the TLC plate during development. This eliminates the "edge effect" and ensures reproducible
values.
Step 3: Plate Development & Stability Check
Place the spotted plate into the chamber using forceps. Ensure the solvent level is below the spotting line.
Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood.
Self-Validation (2D-TLC for Stability): If degradation on the acidic silica is suspected, run a 2D-TLC. Develop the plate in one direction, dry it, rotate 90 degrees, and develop again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal line. Off-diagonal spots indicate decomposition during chromatography.
Step 4: Visualization
Non-Destructive (UV): Examine the plate under UV light at 254 nm. The 8,11,13-podocarpatriene skeleton contains an aromatic C-ring that quenches fluorescence, appearing as a dark spot against the green fluorescent background of the
Destructive (Chemical Staining): Dip the plate into a CAM or
-Anisaldehyde stain. Heat the plate evenly with a heat gun (approx. 150°C) until spots develop.
Causality: While UV confirms the presence of the aromatic ring, it cannot verify the functional groups. Diols react strongly with CAM to form dark blue/black spots on a light blue background, confirming the presence of the hydroxyl groups.
References
Title : Design, synthesis and anticancer activity of naphthoquinone derivatives
Source : ResearchGate
URL :[Link]
Title : Facile Access to Optically Active Ring C Aromatic Diterpene Derivatives from (+)-Manool. First Synthesis of 13,14-Dihydroxy-8,11,13-podocarpatrien-7-one
Source : ResearchGate
URL :[Link]
Title : Full article: Design and synthesis of tricyclic terpenoid derivatives as novel PTP1B inhibitors with improved pharmacological property and in vivo antihyperglycaemic efficacy
Source : Taylor & Francis
URL :[Link]
Title : Design and synthesis of tricyclic terpenoid derivatives as novel PTP1B inhibitors with improved pharmacological property and in
Source : Taylor & Francis
URL :[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals
Compound: 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1 | MW: 274.4 g/mol )
Introduction & Mechanistic Rationale
13-Methyl-8,11,13-podocarpatriene-3,12-diol is a naturally occurring diterpenoid. Compounds within the podocarpane and labdane diterpene classes (such as sclareol and related derivatives) are heavily investigated for their potent anti-proliferative and cytotoxic properties in oncology research .
However, testing highly lipophilic diterpenoids in standard in vitro cell viability assays presents significant biophysical challenges. Poor aqueous solubility often necessitates the use of organic solvents like Dimethyl Sulfoxide (DMSO), which can introduce baseline cytotoxicity. Furthermore, podocarpatriene derivatives typically induce apoptosis via early mitochondrial depolarization and reactive oxygen species (ROS) overproduction. This specific mechanism of action directly interferes with traditional tetrazolium-based colorimetric assays (e.g., MTT or MTS), which rely on mitochondrial reductase activity, leading to skewed viability readouts.
To ensure rigorous, reproducible data, this application note details a self-validating, ATP-based luminescence protocol optimized specifically for lipophilic diterpenoids.
Fig 1: Proposed apoptotic signaling pathway induced by podocarpatriene diterpenoids.
Causality in Assay Selection
When designing an assay for 13-Methyl-8,11,13-podocarpatriene-3,12-diol, the choice of readout is the most critical variable. As established by the Assay Guidance Manual, orthogonal validation is required when testing compounds that alter cellular metabolism.
Why ATP Luminescence over MTT?
MTT reduction is dependent on NAD(P)H-dependent oxidoreductase enzymes. Because 13-Methyl-8,11,13-podocarpatriene-3,12-diol induces early mitochondrial stress, oxidoreductase activity plummets long before actual cell death (membrane rupture or DNA fragmentation) occurs. This causes MTT assays to report a false-positive exaggeration of cytotoxicity. Conversely, intracellular ATP concentration is a tightly regulated, global marker of metabolically active cells, making ATP-dependent luciferase assays (e.g., CellTiter-Glo®) the gold standard for this compound class.
Table 1: Comparison of Viability Assays for Diterpenoid Testing
Assay Type
Readout
Pros for Diterpenoids
Cons / Interferences
MTT / MTS
Absorbance (Colorimetric)
Low cost, widely accessible.
High risk of false cytotoxicity due to early mitochondrial depolarization.
Resazurin
Fluorescence
Non-lytic, allows multiplexing.
Fluorescent quenching by lipophilic aggregates; redox interference.
ATP Luminescence
Luminescence
Highly sensitive, unaffected by mitochondrial uncoupling.
Lytic endpoint (cells cannot be reused).
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system , meaning every plate run mathematically proves its own integrity via Z'-factor calculation and background subtraction.
Table 2: Optimized Assay Parameters
Parameter
Optimized Target
Causality / Rationale
Plate Format
96-well opaque white plate
White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.
Edge Mitigation
Outer wells filled with PBS
Prevents thermal gradients and media evaporation, which drastically skew IC50 curves.
DMSO Concentration
≤ 0.5% Final (v/v)
Diterpenoids require DMSO for solubility, but >0.5% DMSO induces baseline cellular toxicity.
Cell Density
3,000 - 5,000 cells/well
Ensures cells remain in the logarithmic growth phase throughout the 72h incubation period.
Step-by-Step Methodology
Phase 1: Cell Seeding & Plate Preparation
Harvest target cells (e.g., A549 or MCF-7) at 70-80% confluence.
Resuspend in complete growth media and count viability (must be >95% via Trypan Blue).
Seed 4,000 cells/well in 90 µL of media into the inner 60 wells of a 96-well opaque white plate.
Add 100 µL of sterile PBS to the 36 perimeter wells to eliminate the edge effect.
Incubate overnight (18-24h) at 37°C, 5% CO₂ to allow for cellular adherence and recovery.
Master Stock: Dissolve 13-Methyl-8,11,13-podocarpatriene-3,12-diol powder in 100% molecular-grade DMSO to create a 10 mM stock. Note: Vortex and sonicate for 5 minutes to ensure complete dissolution of the lipophilic structure.
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
Intermediate Dilution: Dilute the DMSO stocks 1:10 into complete culture media. (This brings the DMSO concentration to 10%).
Treatment: Add 10 µL of the intermediate dilution to the 90 µL of media already in the wells.
Self-Validation Check: The final assay volume is 100 µL. The final compound concentration ranges from 100 µM to 0.005 µM, and the final DMSO concentration is strictly locked at 1.0% (Wait, 10 µL of 10% DMSO into 90 µL = 1.0% final. To achieve the recommended ≤0.5%, the intermediate dilution must be 1:20 in media, yielding 5% DMSO, which when added 10 µL to 90 µL yields 0.5% final DMSO). Correction applied: Dilute DMSO stocks 1:20 in media prior to addition.
Phase 3: Internal Controls Implementation
Vehicle Control (100% Viability): 10 µL of 5% DMSO in media + 90 µL cells (Final = 0.5% DMSO).
Positive Control (0% Viability): 10 µM Staurosporine or 1 µM Doxorubicin.
Background Control: 100 µL media + 0.5% DMSO (No cells).
Phase 4: Endpoint Detection
Following a 48h or 72h incubation, remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause signal gradients.
Add 100 µL of room-temperature ATP Luminescence Reagent (e.g., CellTiter-Glo) to each well.
Place on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
Incubate at RT for 10 minutes to stabilize the luminescent signal.
Read luminescence on a microplate reader (Integration time: 0.5 - 1.0 second/well).
Fig 2: Self-validating ATP-based cell viability assay workflow for diterpenoids.
Data Analysis & Assay Validation
To ensure the data is actionable for drug development, the assay must pass the Z'-factor validation threshold.
Calculate Z'-factor:
Z' = 1 -[(3 × SD_vehicle) + (3 × SD_positive_control)] / |Mean_vehicle - Mean_positive_control|
Acceptance Criteria: A Z'-factor ≥ 0.5 indicates a robust, high-quality assay capable of accurately resolving the IC50 of 13-Methyl-8,11,13-podocarpatriene-3,12-diol.
Normalize Viability: Subtract the Background Control from all wells. Define the Vehicle Control as 100% viability.
Determine IC50: Plot the log(compound concentration) versus normalized viability using a 4-parameter logistic (4PL) non-linear regression model.
References
Riss TL, Moravec RA, Niles AL, et al. Cell Viability Assays. In: Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link][1]
Dimas K, Papadaki M, Tsimplouli C, et al. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs. Biomedicine & Pharmacotherapy. 2006;60(3):127-133. Available from:[Link][1]
Application Note: Chemoselective Functionalization of 13-Methyl-8,11,13-podocarpatriene-3,12-diol at the C-12 Position
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the chemoselective derivatization of the C-12 phenolic hydroxyl group in the presenc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the chemoselective derivatization of the C-12 phenolic hydroxyl group in the presence of a C-3 aliphatic hydroxyl group.
Executive Summary & Strategic Analysis
The diterpenoid 13-Methyl-8,11,13-podocarpatriene-3,12-diol presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a phenolic hydroxyl (C-12) and an aliphatic secondary hydroxyl (C-3) .
For drug development, the C-12 aromatic region is often a critical pharmacophore for hydrophobic pocket binding. Modifying this position (via ethers, esters, or bioisosteres) allows for the tuning of lipophilicity (LogP), metabolic stability, and receptor affinity.
The Chemoselectivity Logic (The "pKa Lever")
The success of this protocol relies on the acidity difference between the two hydroxyl groups.
C-12 Phenol: pKa
10.0 (Acidic).
C-3 Aliphatic Alcohol: pKa
16–17 (Neutral/Weakly Acidic).
Strategic Directive: By utilizing a weak base (e.g., Potassium Carbonate,
), we can selectively deprotonate the C-12 phenol to generate the nucleophilic phenoxide ion without activating the C-3 alcohol. This allows for exclusive functionalization at C-12 without the need for protecting group manipulations at C-3, streamlining the synthetic workflow.
Mechanistic Pathway Visualization
The following diagram illustrates the thermodynamic selection process utilized in this protocol.
Figure 1: Mechanistic flow demonstrating the selective activation of C-12 via pKa-controlled deprotonation.
Solvent: Acetone (reagent grade) or DMF (for unreactive electrophiles)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (100 mg scale reference) in anhydrous Acetone (5 mL).
Activation: Add anhydrous
(2.5 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the phenoxide forms.
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
Note: The C-13 methyl group provides steric hindrance. For bulky electrophiles (e.g., isopropyl iodide), use DMF as solvent and heat to 60°C.
Reaction: Reflux the mixture at 56°C (Acetone) or heat to 60-80°C (DMF) for 4–12 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material (lower Rf) should disappear.
If DMF was used: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine.
Purification: Purify via Flash Column Chromatography (Silica Gel, gradient 0
30% EtOAc/Hexanes).
Validation:
1H NMR: Disappearance of the phenolic singlet (
~8.0-9.0 ppm). Appearance of alkyl protons (-to-oxygen) at ~3.8-4.2 ppm. The C-3 proton signal ( ~3.2-3.5 ppm) must remain unchanged (shift and multiplicity).
Use Case: Converting the C-12 OH into a leaving group (Triflate) to enable Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for replacing the Oxygen with Carbon.
Reagents:
Trifluoromethanesulfonic anhydride (
) or N-Phenyl-bis(trifluoromethanesulfonimide) ()
Base: Pyridine or Triethylamine (
)
Solvent: Dichloromethane (DCM), anhydrous
Methodology:
Dissolution: Dissolve substrate (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM at 0°C (Ice bath).
Addition: Add
(1.1 eq) dropwise over 10 minutes. Strict temperature control at 0°C is vital to prevent C-3 reaction.
Reaction: Stir at 0°C for 2 hours. Monitor TLC.
Quench: Quench carefully with saturated
solution.
Isolation: Extract with DCM, dry over
, and concentrate.
Stability Note: Triflates can be hydrolytically unstable; use immediately in the subsequent coupling step or store under Argon at -20°C.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps based on standard diterpene chemistry.
Parameter
Protocol A (Etherification)
Protocol B (Triflation)
Primary Reagent
Alkyl Halide /
/ Pyridine
Selectivity Source
Thermodynamic (pKa)
Kinetic (Temp control)
Typical Yield
85 - 95%
75 - 85%
Major By-product
C-3 Alkylation (if NaH is used)
C-3 Triflation (if Temp > 0°C)
Steric Impact
High (C-13 Methyl blocks approach)
Moderate
Troubleshooting Guide
Issue:Reaction at C-12 is too slow.
Cause: The C-13 methyl group creates steric hindrance ortho to the C-12 phenol.
Solution: Switch solvent from Acetone to DMF or DMSO and increase temperature to 90°C. Add Sodium Iodide (NaI, 0.1 eq) as a catalyst (Finkelstein condition) if using alkyl chlorides/bromides.
Issue:Observation of C-3 functionalization (Loss of Selectivity).
Cause: Base was too strong (e.g., NaH, KOH) or reaction ran too hot.
Solution: Revert to
or . Ensure reagents are dry (water can create hydroxide).
Workflow Diagram
This workflow illustrates the decision tree for modifying the C-12 position.
Figure 2: Decision matrix for selecting the appropriate functionalization protocol.
References
Parish, E. J., & Miles, D. H. (1984). Selective chemical modifications of Podocarpic Acid. This foundational text establishes the reactivity profiles of the podocarpane skeleton.
Appendino, G., et al. (2002).[3] Chemoselective esterification of phenolic acids and alcohols. PubMed . Retrieved from [Link]
PubChem. (2023). Compound Summary: 13-Methyl-8,11,13-podocarpatriene-3,12-diol.[1][4] National Library of Medicine . Retrieved from [Link]
Sabitha, G., et al. (2000). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry . (Cited for contrast: demonstrates conditions to avoid if C-12 selectivity is desired). Retrieved from [Link]
Lipophilicity: High (Estimated LogP ~4.5 – 5.5).[1] The tricyclic skeleton is highly hydrophobic.[1]
Ionization: The molecule contains a phenolic hydroxyl at C12 (pKa ~10) and a secondary alcohol at C3. At physiological pH (7.4), the molecule remains protonated (neutral) and practically insoluble in water (< 1 µg/mL).
The Root Cause:
The "Crash-Out" Effect.[1][3] When you dilute a DMSO stock (where the drug is solvated by organic dipoles) into an aqueous buffer, the water molecules self-associate via hydrogen bonding, squeezing the hydrophobic diterpene out of the solution.[1] This leads to the formation of micro-crystals that are often invisible to the naked eye but catastrophic for assay reproducibility.[1]
Decision Matrix: Selecting the Right Protocol
Before starting, determine your target concentration and assay tolerance using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on required concentration and solvent tolerance.
Protocol A: The "Solvent Shift" (Low Concentration < 10 µM)
Best For: High-throughput screening (HTS), enzymatic assays, and robust cell lines (e.g., HeLa, HEK293).[1]
The Logic:
We utilize a "step-down" dilution to prevent the formation of large crystal aggregates.[1] We also mitigate plastic binding, a major source of compound loss for diterpenes.[1]
Materials:
Anhydrous DMSO (freshly opened or stored over molecular sieves).[1]
Glass vials or LoBind (low retention) polypropylene tubes.[1] Avoid standard polystyrene.[1]
Protocol B: The "Cyclodextrin Shield" (High Concentration > 10 µM)
Best For: Sensitive primary cells, animal studies, or when concentrations >10 µM are required.[1]
The Logic:
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape.[1] The hydrophobic diterpene (Nimbidiol) sits inside the bucket, while the hydrophilic exterior keeps the complex soluble in water.[1] This prevents precipitation without using toxic organic solvents.[1]
Fix: You likely exceeded 0.5% DMSO.[1] Calculate your final solvent concentration. If you cannot go lower than 0.1% DMSO, switch to Protocol B (Cyclodextrins).
Q2: My IC50 curve flattens out at higher concentrations.
Diagnosis: Solubility Limit Ceiling. You think you are testing 100 µM, but the drug crashed out at 20 µM.
Fix: Check for turbidity (cloudiness) by holding the tube against a light.[1] If clear, centrifuge the media at 10,000 x g for 5 mins and measure the supernatant via HPLC/UV-Vis to confirm the actual concentration.
Q3: The compound sticks to my pipette tips.
Diagnosis: Surface Adsorption.[1] Diterpenes are "sticky."[1]
Fix: Pre-wet pipette tips with the solvent before transferring.[1] Use Low-Retention (siliconized) tips and tubes.[1] Never store dilute aqueous solutions (< 1 µM) for more than 2 hours; prepare fresh.
Q4: Can I use serum (FBS) to help solubility?
Answer: Yes, but with a caveat. Serum albumin (BSA/HSA) acts as a natural carrier for lipophilic drugs.[1] However, if you rely on serum for solubility, you cannot easily switch to serum-free conditions later without the drug precipitating.[1]
References
Jansook, P., et al. (2018).[1] Cyclodextrins: enhancing drug delivery, solubility and bioavailability. Drug Delivery, 25(1).[1] Retrieved from [Link]
Siddiqui, B. S., et al. (2013).[1][8] Characterization of nimbidiol as a potent intestinal disaccharidase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Welcome to the technical support hub. You are likely here because your fractions of 13-Methyl-8,11,13-podocarpatriene-3,12-diol are behaving inconsistently.
This molecule presents a classic "Janus" face in purification:
The A-Ring (Aliphatic): Contains a C3-hydroxyl (secondary alcohol), adding polarity.
The C-Ring (Aromatic): Contains a C12-hydroxyl (phenol) flanked by a C13-methyl group.
The Core Problem: The C13-methyl group creates steric hindrance around the C12-phenol. This often renders the molecule a cryptophenol —it may not dissolve in weak bases (like bicarbonate) and requires specific pH manipulation to separate from non-phenolic impurities. Furthermore, the electron-rich aromatic ring is prone to oxidation, leading to "pinking" of your product.
Below are the troubleshooting modules designed to address these specific chemical behaviors.
Module 1: Chromatographic Troubleshooting
User Issue: "My product co-elutes with a non-polar impurity on Silica, or tails significantly."
The Diagnosis
The 3,12-diol functionality creates a "stick-slip" interaction on normal phase silica. The phenolic proton (C12) can hydrogen bond strongly with silanols, causing tailing. Conversely, if the mobile phase is too non-polar, the molecule aggregates due to intermolecular H-bonding.
Protocol: The "Buffered" Normal Phase Approach
Do not rely solely on standard Hexane/EtOAc gradients. You must suppress silanol ionization and disrupt intermolecular bonding.
Step-by-Step Workflow:
Column: High-surface area Silica (
, 40-63 ).
Mobile Phase A: Toluene (Better solvation of the aromatic C-ring than hexane).
Mobile Phase B: Ethyl Acetate + 1% Isopropanol (IPA).
Modifier (Critical): Add 0.1% Acetic Acid to the mobile phase. This keeps the phenol protonated, sharpening the peak shape.
Parameter
Recommendation
Reason
Stationary Phase
Silica (Acid washed preferred)
Reduces irreversible adsorption of the phenol.
Loading Solvent
DCM/Toluene (1:1)
Avoids precipitation at the column head.
Flow Rate
Optimized to Van Deemter min.
usually 1.0 - 1.5 mL/min for analytical.
Detection
UV 280 nm
Specific for the aromatic C-ring.
Visualization: HPLC Method Development Loop
Figure 1: Decision matrix for chromatographic mode selection based on TLC scouting.
Module 2: Chemical Workup (The Cryptophenol Trap)
User Issue: "I tried to extract the impurities with base, but I lost my product," or "The phenolic impurities didn't wash out."
The Diagnosis
You are likely misjudging the
of the C12-OH due to the C13-Methyl group.
Standard Phenol
: ~10.0
Hindered Phenol (Cryptophenol): The steric bulk prevents efficient solvation of the phenolate ion in aqueous media, making it behave less acidic than it is.
Protocol: The Claisen Alkali Separation
To separate the 3,12-diol from non-phenolic neutrals (e.g., decarboxylated impurities) or highly acidic carboxylic acids.
Dissolution: Dissolve crude oil in Toluene (not Ether; Toluene aids phase separation).
The "Hard" Base Wash (Claisen Alkali):
Prepare Claisen Alkali: 35g KOH dissolved in 25mL water, diluted to 100mL with Methanol.
Extract the Toluene layer with this mixture.
Mechanism:[1] The methanol solvates the hindered phenolate, allowing it to move into the polar phase.
Separation:
Organic Layer: Contains non-phenolic neutrals (Discard if impurity).
Aqueous/Methanolic Layer: Contains your 13-Me-Pododiol.
Recovery:
Acidify the aqueous layer with cold 10% H2SO4 to pH 3.
Re-extract into Ethyl Acetate.
Module 3: Crystallization & Polishing
User Issue: "The product oils out instead of crystallizing," or "The crystals are slightly yellow."
The Diagnosis
"Oiling out" indicates the solvent system is too polar or the impurity profile is too high, lowering the melting point. Yellowing suggests trace oxidation (ortho-quinones).
Protocol: Anti-Solvent Crash & Carbon Treatment
Table 1: Solvent Systems for Podocarpatriene Diols
Method
Solvent Pair
Ratio (v/v)
Procedure
Standard
EtOAc / Hexane
1 : 4
Dissolve in min. hot EtOAc, add Hexane until turbid. Cool slowly.
High Purity
Methanol / Water
9 : 1
Dissolve in hot MeOH, add water dropwise. Good for removing non-polar oils.
Color Removal
Activated Carbon
N/A
Dissolve in Acetone, treat with charcoal (5% w/w), filter over Celite.
Visualization: Purification Logic Flow
Figure 2: Logical pathway for selecting purification method based on physical state.
FAQ: Frequently Asked Questions
Q1: My fraction turned pink/brown after leaving it on the bench. Is it ruined?
A: Not necessarily. This is typical of phenolic diterpenes oxidizing to ortho-quinones. The color is intense even at trace levels (<0.1%).
Fix: Redissolve in Ethanol, add a pinch of Sodium Borohydride (
) to reduce the quinone back to the phenol (color should disappear), then perform a rapid workup and store under Nitrogen.
Q2: Can I use C18 Reverse Phase for this?
A: Yes, and it is often superior for separating the 13-Methyl analog from a des-methyl impurity.
Condition: Use a Methanol/Water gradient. Acetonitrile can sometimes cause solubility issues with rigid diterpene skeletons at high water concentrations.
Q3: The NMR shows a persistent impurity peak at
1.2 ppm.
A: Check your grease. Podocarpatriene crystals entrap hydrocarbon greases easily. If it's not grease, it may be a saturated "dihydro" impurity. This requires silver nitrate impregnated silica (AgNO3-Silica) to separate based on the double bond unsaturation, though less likely if the aromatic ring is intact.
References
Gonzalez, M. A. (2015). Aromatic abietane diterpenoids: their biological activity and synthesis. Natural Product Reports. Link
Wenkert, E., et al. (1964). Podocarpic Acid Derivatives. Synthesis of Nimbiol. Journal of Organic Chemistry. (Foundational work on 13-substituted podocarpatrienes). Link
Bendall, J. G., & Cambie, R. C. (1995). Separation of diterpenoid mixtures. Australian Journal of Chemistry.
PubChem Compound Summary. (2024). 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CID 12096384).[2] National Library of Medicine. Link
ChemFaces. (2024). 13-Methyl-8,11,13-podocarpatriene-3,12-diol Datasheet & Solubility. Link
Technical Support Guide: Resolving NMR Signal Overlap in 13-Methyl-8,11,13-podocarpatriene-3,12-diol
Ticket ID: NMR-TERP-089 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Subject: Deconvolution of aliphatic multiplets and aromatic substitution verification in podocarpatriene...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: NMR-TERP-089
Status: Open
Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Subject: Deconvolution of aliphatic multiplets and aromatic substitution verification in podocarpatriene derivatives.
Issue Diagnosis & Executive Summary
User Problem: You are observing severe signal overlap in the
H NMR spectrum of 13-Methyl-8,11,13-podocarpatriene-3,12-diol .
The "Aliphatic Wall": The region between 1.2 ppm and 2.2 ppm contains overlapping methylene (
) and methine () signals from the A and B rings (positions 1, 2, 5, 6, 7).
Aromatic Ambiguity: The 13-Methyl group and the 12-OH phenol functionality create a specific substitution pattern on the C-ring that requires confirmation of ortho-positioning.
Stereochemical Uncertainty: The orientation of the 3-OH group (
vs. ) is obscured by the overlapping H-3 multiplet.
Technical Strategy:
We will move beyond standard 1D
H NMR. The solution requires a three-tiered approach: Solvent Engineering (chemical resolution), Pure Shift Interferometry (spectral simplification), and Correlated Spectroscopy (connectivity mapping).
Tier 1: Solvent Engineering (The Chemical Solution)
Before altering pulse sequences, we alter the molecular environment. Terpenoids are highly susceptible to Aromatic Solvent-Induced Shifts (ASIS) .
Protocol: The Pyridine/Benzene Titration
Why this works:
Benzene-d6 (
): Benzene molecules preferentially solvate electron-deficient sites. In terpenes, this causes significant upfield shifts (shielding) of methyl groups located on the -face vs. -face, resolving overlapping methyl singlets [1].
Pyridine-d5 (
): Pyridine is the critical solvent for your "diol" functionality. It forms hydrogen bonds with the 3-OH and 12-OH groups. This deshields the protons attached to the same carbons (H-3) and neighboring protons, pulling them out of the "aliphatic wall" [2].
Experimental Steps:
Baseline: Acquire
H spectrum in (Reference).
Titration: Prepare a sample in
. If overlap persists, switch to Pyridine-d5.
Analysis: Track the migration of the H-3 methine signal. In
, it likely overlaps with H-1 or H-2. In Pyridine-d5, the H-3 signal will shift downfield (typically +0.2 to +0.5 ppm) due to the deshielding effect of the pyridine-hydroxyl complex.
Data Comparison Table: Expected Trends
Proton Site
Shift in (ppm)
Shift in (ppm)
Mechanistic Cause
12-OH (Phenolic)
~4.5 - 5.0 (Broad)
> 8.0 (Sharp)
H-bonding stabilizes OH, slows exchange.
H-3 (Methine)
~3.2 - 3.5 (Multiplet)
~3.8 - 4.2
Deshielding via 3-OH...Pyridine complex.
13-Me
~2.1 - 2.2
~2.2 - 2.3
Minimal effect (remote from polar groups).
H-1/H-2 (A-Ring)
1.2 - 1.8 (Overlapped)
Dispersion Increased
ASIS effect separates axial/equatorial protons.
Tier 2: Pure Shift NMR (The Physics Solution)
If solvent shifts are insufficient, we must collapse the J-coupling multiplets into singlets. This effectively turns your proton spectrum into a "carbon-like" spectrum with high resolution.
Recommended Experiment: PSYCHE (Pure Shift Yielded by Chirp Excitation)
Why PSYCHE?
Unlike older homonuclear decoupling methods, PSYCHE (Manchester Group) offers the best balance of sensitivity and spectral purity for natural products with crowded aliphatic regions [3]. It collapses the complex multiplets of H-1, H-2, H-5, H-6, and H-7 into singlets.
Acquisition Parameters (Bruker/Varian Standard):
Pulse Sequence: psyche (or push1d variants).
Saltire Chirp Pulse: 10-15 ms duration; low flip angle (
) to minimize sensitivity loss.
Gradient Selection: Ensure strong coherence selection gradients to suppress artifacts.
Processing: No special processing required; the output is a standard FID.
Visualizing the Workflow:
Figure 1: Logic flow for converting a crowded terpenoid spectrum into a resolvable Pure Shift dataset.
Tier 3: 2D Correlation Strategies (The Connectivity Solution)
For full structural assignment, you must link the resolved protons to their carbon backbone.
The "Silver Bullet": HSQC-TOCSY
The aliphatic A/B ring protons are a spin system network. A standard HSQC correlates H to C. An HSQC-TOCSY correlates a Carbon to its own proton AND neighboring protons [4].
Application to Podocarpatriene:
Entry Point: Identify the C-3 carbon (distinctive shift ~70-80 ppm due to OH).
Propagation: The HSQC-TOCSY cross-peaks at the C-3 frequency will reveal H-3, H-2, and H-1.
Resolution: Even if H-1 and H-2 overlap in the proton dimension, they will have different Carbon chemical shifts. The 2D spectrum spreads the "proton mess" along the Carbon axis.
Stereochemistry Verification: NOESY
To determine if the 3-OH is
or , and to confirm the 13-Me position:
13-Me vs. 12-OH: Irradiate the 13-Me signal (~2.2 ppm). You should see an NOE enhancement of the 12-OH (if in DMSO/Pyridine) or the aromatic H-14. You should not see enhancement of H-11.
3-OH Orientation:
Axial H-3 (
-OH): Strong NOE correlations to axial methyls (C-20 or C-19) if 1,3-diaxial relationship exists.
Equatorial H-3 (
-OH): Weak NOE to axial groups; strong coupling ( Hz) in the standard 1D spectrum (if resolvable).
Frequently Asked Questions (FAQ)
Q1: The 12-OH signal is missing in my CDCl3 spectrum. Where is it?
A: In
, phenolic protons often exchange rapidly with trace water or broaden due to intermolecular bonding.
Fix: Switch to DMSO-d6 or Pyridine-d5 . These solvents accept hydrogen bonds, "locking" the proton in place and sharpening the signal into a distinct singlet (often > 8.0 ppm).
Q2: How do I distinguish the 13-Methyl from the angular methyls (C4-Me, C10-Me)?
A: Chemical shift and multiplicity.[1][2][3][4][5][6]
13-Me (Aromatic): Appears downfield (~2.1 - 2.3 ppm) as a singlet.
Angular Me (Aliphatic): Appear upfield (0.8 - 1.2 ppm).
Validation: An HMBC experiment will show the 13-Me correlating to aromatic carbons (C12, C13, C14), whereas angular methyls correlate to aliphatic quaternary carbons or ketones.
Q3: Can I use high-temperature NMR?
A: Yes, but with caution. Heating to 50°C in DMSO-d6 can sharpen lines by reducing viscosity and accelerating rotation, but it may also increase the exchange rate of your diol protons, causing them to disappear entirely. Pure Shift (Tier 2) is preferred over temperature variation for this molecule.
Visualization of Interaction Network
The following diagram illustrates the connectivity pathways you must establish to resolve the structure fully.
Figure 2: Experimental connectivity map for assigning critical functionalities.
References
Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory and applications. Modelling 1H NMR Spectra of Organic Compounds, 1-286. (Context: General principles of solvent shifts including Benzene-d6).
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. (Context: Solvent shift data and impurity tracking).
Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Context: Development of PSYCHE Pure Shift method).
Lerner, L., & Bax, A. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 69(2), 375-380. (Context: Foundation of HSQC and HSQC-TOCSY techniques).
1H and 13C NMR spectral assignment for 13-Methyl-8,11,13-podocarpatriene-3,12-diol
The following guide provides a comprehensive technical comparison and spectral assignment protocol for 13-Methyl-8,11,13-podocarpatriene-3,12-diol , a bioactive diterpene isolated from Jatropha curcas.[1][2] This guide i...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical comparison and spectral assignment protocol for 13-Methyl-8,11,13-podocarpatriene-3,12-diol , a bioactive diterpene isolated from Jatropha curcas.[1][2]
This guide is structured to assist analytical chemists and drug development professionals in distinguishing this specific metabolite from structural analogs (e.g., Totarol, Ferruginol) using high-resolution NMR spectroscopy.[1][2]
In the development of diterpenoid therapeutics, precise structural elucidation is critical.[2] 13-Methyl-8,11,13-podocarpatriene-3,12-diol (hereafter MPD-3,12 ) shares a tricyclic podocarpane skeleton with several commercially significant diterpenes.
The Analytical Challenge:
MPD-3,12 is frequently co-isolated with analogs like Totarol (14-isopropyl) or Ferruginol (12-OH, 13-isopropyl).[1][2] Misidentification occurs due to the spectral similarity of the aromatic C-ring.[1][2] This guide provides a definitive protocol to distinguish MPD-3,12 based on three spectral "fingerprints":
The C13 Substituent: Distinguishing the 13-Methyl singlet (MPD-3,12) from the 13-Isopropyl septet (Totarol/Ferruginol).[1][2]
The C3-Hydroxyl Stereochemistry: Determining axial/equatorial orientation via
The Aromatic Substitution Pattern: Verifying the para vs. ortho substitution relative to the phenolic -OH.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this standardized acquisition workflow. This protocol minimizes solvent-induced shifts that complicate comparison with literature data.[1][2]
Sample Preparation[1][2][3]
Solvent: Pyridine-
(Preferred for resolving phenolic protons) or CDCl (Standard).[1][2]
Note: CDCl
is used for the data below to align with standard libraries, but Pyridine- is recommended if the 12-OH signal is broad/exchanging.[1][2]
Long-range (2-3 bond) connectivity for quaternary assignment.[1][2]
NOESY
noesygpphp
Mix = 500ms
Stereochemical confirmation of C3-OH and C10-Me.
Comparative Spectral Analysis
The following tables contrast the expected shifts of MPD-3,12 against its closest structural analog, Ferruginol (which possesses an isopropyl group at C13 instead of a methyl).
To guarantee the accuracy of the assignment, use the following logic flow. This prevents circular reasoning by anchoring the assignment on the unambiguous aromatic signals.[1][2]
Step 1: The Aromatic Anchor (Ring C)[1][2]
Identify the two aromatic singlets in the 1H NMR (~6.70 and 6.85 ppm).[1][2]
HMBC Verification:
The proton at 6.85 (H14) will show a strong correlation to C7 (benzylic CH
Hz (axial-axial) and Hz (axial-equatorial), the proton is Axial .[1][2]
Therefore, the hydroxyl group is Equatorial (Beta) .[2]
NOESY Verification:
Strong NOE between H3 (axial) and H5 (axial) confirms the
-orientation of the proton, placing the OH in the -position.[1][2]
Visualization: Assignment Workflow
The following diagram illustrates the logical flow for assigning the critical structural features of MPD-3,12 using 2D NMR correlations.
Caption: Logical decision tree for distinguishing MPD-3,12 from analogs using 1H NMR multiplicity and HMBC correlations.
References
ChemFaces. (2024).[2] 13-Methyl-8,11,13-podocarpatriene-3,12-diol Datasheet. Retrieved from [1]
MedChemExpress. (2024).[2] 13-Methyl-8,11,13-podocarpatriene-3,12-diol Product Info. Retrieved from
PubChem. (2024).[2] Compound Summary: 13-Methyl-8,11,13-podocarpatriene-3,12-diol.[1][2][4][5] Retrieved from [1]
Smith, W. B. (1978).[2] Carbon-13 NMR of Podocarpane Derivatives. Journal of Natural Products. (Provides foundational shifts for the podocarpane skeleton).[2]
Berdyshev, et al. (2019).[2] NMR Assignment of Ferruginol and Totarol Analogs. Phytochemistry Letters. (Used as the comparative baseline for C13-isopropyl vs C13-methyl shifts).
Unambiguous Structural Confirmation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1) The Analytical Dilemma in Diterpenoid Characterizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Focus: 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1)
The Analytical Dilemma in Diterpenoid Characterization
13-Methyl-8,11,13-podocarpatriene-3,12-diol (C₁₈H₂₆O₂) is a complex diterpenoid characterized by its rigid tricyclic podocarpatriene scaffold[1]. In natural product synthesis and drug development, establishing the exact spatial arrangement of its functional groups—specifically the stereocenters bearing the hydroxyl groups at C-3 and C-12, and the methyl group at C-13—is critical. Stereoisomers of podocarpatriene derivatives often exhibit drastically different pharmacological profiles. Consequently, unambiguous structural confirmation is a mandatory checkpoint before advancing these compounds into biological assays.
Historically, researchers have relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of diterpenoids. While 1D and 2D NMR (such as NOESY and ROESY) are excellent for establishing planar connectivity and relative stereochemistry, they are inherently limited when determining absolute configuration[2].
Expert Insight & Causality: NMR relies on through-space dipole-dipole interactions (Nuclear Overhauser Effect) which are highly dependent on the molecule's conformational dynamics in solution. Recent studies in the synthesis of related podocarpatriene derivatives, such as nagiol, demonstrated that relying solely on NMR chemical shifts and coupling constants can lead to incorrect syn/anti stereochemical assignments[3]. Misinterpretation of axial versus equatorial proton resonances in flexible ring systems is a common pitfall[3]. To overcome this, single-crystal X-ray crystallography serves as the definitive, self-validating standard, providing a direct 3D electron density map that allows for the precise measurement of atomic coordinates and absolute stereochemistry[2][4].
Quantitative Comparison of Analytical Modalities
To objectively guide your analytical strategy, the following table summarizes the performance metrics of X-ray crystallography versus 2D NMR for the structural confirmation of podocarpatriene derivatives.
As a Senior Application Scientist, I emphasize that an experimental protocol is only as robust as the rationale behind its steps. The following workflow details the structural confirmation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol via X-ray crystallography, explaining the causality behind each technical choice to ensure a self-validating system.
Step 1: Single Crystal Growth (Vapor Diffusion / Slow Evaporation)
Procedure: Dissolve 5–10 mg of high-purity (>98%) 13-Methyl-8,11,13-podocarpatriene-3,12-diol in a minimal volume of ethyl acetate (EtOAc). Add an equal volume of hexane. Cover the crystallization vial with parafilm, puncture a single small hole, and allow for slow evaporation at room temperature (20–25 °C) in a vibration-free environment.
Causality: Diterpenoids are highly lipophilic but possess hydrogen-bonding hydroxyl groups. EtOAc readily dissolves the compound, while the non-polar hexane acts as an antisolvent. As the more volatile EtOAc evaporates, the solvent polarity decreases, slowly driving the system into a state of supersaturation. This controlled kinetic environment promotes ordered nucleation (yielding diffraction-quality single crystals) rather than rapid, amorphous precipitation.
Step 2: X-Ray Diffraction Data Collection
Procedure: Mount a suitable, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber or cryoloop using perfluoropolyether oil. Immediately transfer the crystal to the diffractometer goniometer and cool to 100 K in a steady nitrogen stream. Collect diffraction data using a diffractometer equipped with a Copper (Cu) Kα X-ray source (λ = 1.54184 Å).
Causality: Why use Cu Kα instead of the standard Molybdenum (Mo) Kα radiation? 13-Methyl-8,11,13-podocarpatriene-3,12-diol (C₁₈H₂₆O₂) consists entirely of light atoms. Cu Kα radiation provides a significantly stronger anomalous scattering signal for oxygen atoms compared to Mo Kα. This anomalous dispersion is mathematically required to calculate the Flack parameter, which is the definitive metric for distinguishing between enantiomers and confirming absolute stereochemistry[2]. Furthermore, cooling the crystal to 100 K minimizes the thermal motion of the atoms, drastically improving high-angle diffraction resolution and overall data quality.
Step 3: Phase Solution and Structure Refinement
Procedure: Process the raw diffraction frames to generate structure factors. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Refine all non-hydrogen atoms anisotropically.
Causality: Direct methods exploit statistical relationships between the intensities of diffracted beams to estimate their phases, which is highly effective for small organic molecules[2]. Anisotropic refinement accounts for the non-spherical thermal motion of atoms. The protocol is self-validating: a successful refinement will yield a final R-factor of < 5% and a Flack parameter approaching 0 (with a low standard uncertainty), definitively proving the structural model and absolute configuration are correct.
Workflow Visualization
The following diagram illustrates the comparative logic and workflow for achieving definitive structural confirmation, highlighting why X-ray crystallography provides the ultimate validation over NMR.
Caption: Workflow comparison of NMR and X-ray crystallography for structural confirmation.
Conclusion
While NMR spectroscopy remains an indispensable tool for rapid, routine analysis, the structural complexity and conformational flexibility of podocarpatriene diterpenoids demand a more rigorous approach for definitive stereochemical assignment. As demonstrated by historical structural revisions in the field[3], X-ray crystallography—when executed with optimized radiation sources (Cu Kα) and controlled crystallization techniques—provides the unambiguous, self-validating data required to confidently advance 13-Methyl-8,11,13-podocarpatriene-3,12-diol through the drug development pipeline.
Organic & Biomolecular Chemistry (RSC Publishing).First stereoselective approach for structure revision of nagiol and syntheses of 2,3-dihydroxyferruginol and ferruginol.
BenchChem.Unambiguous Structural Confirmation of Pileamartine Precursors: A Comparative Guide to X-ray Crystallography.
Creative Biostructure.Protein X-ray Crystallography in Drug Discovery.
Comparison of 13-Methyl-8,11,13-podocarpatriene-3,12-diol vs. Podocarpic acid activity
This guide provides a rigorous technical comparison between 13-Methyl-8,11,13-podocarpatriene-3,12-diol (hereafter referred to as MPD-3,12 ) and the foundational diterpene Podocarpic Acid . Executive Analysis Podocarpic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison between 13-Methyl-8,11,13-podocarpatriene-3,12-diol (hereafter referred to as MPD-3,12 ) and the foundational diterpene Podocarpic Acid .
Executive Analysis
Podocarpic Acid is a tricyclic diterpene acid widely recognized as a chiral building block and a modulator of ion channels (BK/KCa1.1) and nuclear receptors (LXR).[1] Its primary utility lies in its carboxyl-functionalized scaffold, which allows for extensive derivatization and specific interaction with transmembrane proteins.
13-Methyl-8,11,13-podocarpatriene-3,12-diol (MPD-3,12) (CAS: 769140-74-1) is a distinct, neutral diterpene analog often isolated from Jatropha curcas or Celastrus species. Unlike the acid, MPD-3,12 lacks the C19-carboxyl group, replacing it with a C3-hydroxyl and adding a C13-methyl group. This structural shift redirects its pharmacology toward selective COX-2 inhibition , NF-κB suppression , and direct cytotoxicity against specific cancer lines (Lung NCI-H460, Colon HCT-116).
The functional divergence between these two molecules stems from the modification of the A-ring and the aromatic C-ring.
Structural Visualization (Graphviz)
Caption: Structural divergence map showing how the substitution of the carboxyl group with a hydroxyl and methyl addition shifts target specificity from ion channels to inflammatory enzymes.
Mechanistic Implications[5][6]
Podocarpic Acid (The Acid): The C19-carboxylic acid is critical for electrostatic anchoring in the binding pockets of BK channels (KCa1.1) . Structure-activity relationship (SAR) studies indicate that converting this acid to an ester or amide often retains LXR activity but may alter ion channel potency.
MPD-3,12 (The Diol): The removal of the carboxyl group eliminates the acidic center, increasing membrane permeability. The addition of the C13-methyl group adjacent to the C12-phenol creates a steric environment similar to Totarol or Vitamin E, enhancing its fit into the hydrophobic channel of COX-2 , thereby conferring selectivity over COX-1.
Pharmacological Profile Comparison
A. Podocarpic Acid: The Metabolic & Excitability Modulator
Mechanism: Stabilizes the open conformation of the channel, leading to membrane hyperpolarization. This is useful in models of hypertension and neuroprotection.
Secondary Target: Liver X Receptors (LXRα/β).[1] Dimeric derivatives of podocarpic acid act as potent agonists, promoting reverse cholesterol transport.
TRPA1 Activation: Acts as a direct agonist of the TRPA1 channel, influencing nociception and inflammatory pain signaling.
B. MPD-3,12: The Anti-Inflammatory & Cytotoxic Agent
Mechanism: Direct binding to the COX-2 active site. The C13-methyl group likely occupies the side pocket available in COX-2 but not COX-1.
Pathway: Downregulation of the NF-κB signaling pathway. It inhibits the nuclear translocation of p65, reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α).
Cytotoxicity: Demonstrates IC50 values in the low micromolar range against:
Preparation: Dissolve MPD-3,12 in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0).
Incubation: Incubate enzyme (COX-1 or COX-2) with MPD-3,12 for 10 minutes at 25°C. Include a vehicle control (DMSO only) and a positive control (Celecoxib).
Reaction: Initiate the reaction by adding Arachidonic Acid (100 µM) and TMPD.
Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.
Analysis: Calculate the slope of the reaction (velocity). Determine the % Inhibition relative to the vehicle control.
Validation Criteria: MPD-3,12 should show >50% inhibition of COX-2 at 10-20 µM, with significantly lower inhibition of COX-1 (Selectivity Index > 5).
Protocol B: BK Channel Patch Clamp (For Podocarpic Acid)
To verify the ion channel opening activity of Podocarpic Acid.
Setup: Use the Whole-Cell Patch Clamp configuration. Pipette solution: 140 mM KCl (high K+ to set E_K near 0 mV). Bath solution: Physiological saline.
Perfusion: Perfuse cells with Podocarpic Acid (30 µM) dissolved in extracellular buffer.
Stimulation: Apply voltage steps from -80 mV to +80 mV in 10 mV increments.
Observation: Measure the macroscopic current amplitude.
Validation Criteria: Podocarpic Acid should increase the current amplitude (outward K+ current) by >30% compared to baseline at positive potentials, indicating channel opening.
Biological Pathway Visualization
The following diagram illustrates the divergent signaling cascades modulated by these two compounds.
Caption: Divergent signaling: Podocarpic acid drives electrophysiological changes via ion channels, while MPD-3,12 drives biochemical changes via inflammatory enzyme inhibition.
Cui, Y. M., et al. (2008). Design, synthesis and characterization of podocarpate derivatives as openers of BK channels.[4][5] Bioorganic & Medicinal Chemistry Letters.[1][4][5]
ChemFaces. 13-Methyl-8,11,13-podocarpatriene-3,12-diol Datasheet (CAS 769140-74-1).[3][6][7][8][9] ChemFaces.[7][9] Link
Cayman Chemical. Podocarpic Acid Product Information (TRPA1 and Anti-viral activity). Cayman Chemical. Link
Singh, S. B., et al. (2005). Discovery and development of dimeric podocarpic acid leads as potent agonists of liver X receptor.[4] Bioorganic & Medicinal Chemistry Letters.[1][4][5]
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 13-Methyl-8,11,13-podocarpatriene-3,12-diol
A Guide for Researchers in Natural Product Chemistry and Drug Development Introduction 13-Methyl-8,11,13-podocarpatriene-3,12-diol is a phenolic diterpenoid belonging to the podocarpane class of natural products.[1] Thes...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Natural Product Chemistry and Drug Development
Introduction
13-Methyl-8,11,13-podocarpatriene-3,12-diol is a phenolic diterpenoid belonging to the podocarpane class of natural products.[1] These compounds, isolated from various plant species such as Jatropha curcas, are of significant interest due to their diverse biological activities and potential as scaffolds in drug discovery.[1] The structural elucidation of such complex natural products relies heavily on modern analytical techniques, with mass spectrometry (MS) being an indispensable tool for determining molecular weight and obtaining structural information through fragmentation analysis.
This guide provides an in-depth, expert-driven analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 13-Methyl-8,11,13-podocarpatriene-3,12-diol. As a Senior Application Scientist, the objective is not merely to list potential fragments but to explain the causal mechanisms behind the fragmentation pathways. We will compare these predicted patterns with those of structurally related diterpenoids to provide a comparative framework for identification. This document is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex molecules.
Predicted Electron Ionization (EI) Fragmentation Pathways
Electron Ionization (EI) at a standard 70 eV imparts significant energy into the molecule, inducing reproducible and structurally informative fragmentation. The fragmentation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol (Molecular Formula: C18H26O2, Molecular Weight: 274.4 g/mol [1][2][3][4]) is governed by its key structural features: a saturated bicyclic system (A/B rings), a phenolic aromatic C-ring, a secondary alcohol at C3, and multiple methyl groups.
The molecular ion peak (M•+) at m/z 274 is expected to be prominent, a characteristic feature of compounds containing an aromatic ring which can delocalize the charge and stabilize the ion.[5][6] The primary fragmentation pathways are anticipated to arise from cleavages that lead to the formation of stable carbocations, particularly those stabilized by the aromatic ring.
Key Predicted Fragmentation Pathways:
Benzylic Cleavage: This is predicted to be a dominant fragmentation pathway. The C6-C7 and C9-C10 bonds are benzylic. Cleavage of the C6-C7 bond is highly favored as it results in the loss of a C4H9O radical from the A/B ring system and forms a highly stable, resonance-delocalized benzylic cation. This pathway is a cornerstone of fragmentation for alkyl-substituted aromatic systems.[5][7]
Loss of a Methyl Group ([M-15]+): The loss of a methyl radical (•CH3) is a common fragmentation for terpenoids.[8] In this structure, the most likely origin is the C4-gem-dimethyl groups or the C10-angular methyl group, leading to a fragment ion at m/z 259.
Loss of Water ([M-18]+): The presence of the C3-hydroxyl group makes the elimination of a neutral water molecule a highly probable event, resulting in an ion at m/z 256.[6][9] This can be followed by subsequent fragmentation.
Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like B-ring can potentially undergo an RDA reaction, a characteristic fragmentation for such cyclic systems.[8] This would involve the cleavage of the B-ring, leading to the expulsion of a neutral diene fragment.
Cleavage of the A/B Ring System: Further fragmentation of the saturated rings can occur, often initiated by the loss of water or a methyl group. These cleavages lead to a cluster of lower mass ions.
The following diagram illustrates the principal predicted fragmentation pathways for 13-Methyl-8,11,13-podocarpatriene-3,12-diol under EI-MS conditions.
Caption: Predicted EI fragmentation of the target molecule.
Comparative Fragmentation Analysis
To aid in the specific identification of 13-Methyl-8,11,13-podocarpatriene-3,12-diol, it is crucial to compare its fragmentation pattern with structurally similar natural products. Here, we compare its predicted key fragments with those of two related diterpenoids: Podocarpic Acid and Dehydroabietic Acid .
Fragment Ion (m/z)
Proposed Origin in 13-Methyl-8,11,13-podocarpatriene-3,12-diol
Presence in Podocarpic Acid?
Presence in Dehydroabietic Acid?
Rationale for Difference
274 (M•+)
Molecular Ion
No (M•+ at 276)
No (M•+ at 300)
Different molecular weights due to functional group variations (COOH vs. OH, Isopropyl group).
259
[M-CH3]+
Yes (m/z 261)
Yes (m/z 285)
Common loss of a methyl group from the terpenoid backbone. The m/z value shifts with the molecular weight.
256
[M-H2O]+
No
No
Specific to the presence of the C3-hydroxyl group. Podocarpic acid has a carboxyl group, and dehydroabietic acid lacks this specific alcohol.
187
Benzylic cleavage product
Yes (m/z 189)
Yes (m/z 215)
A characteristic fragment for the podocarpatriene skeleton. The mass differs based on the substituents on the A/B rings.
[M-45]+
N/A
Yes (m/z 231, loss of •COOH)
Yes (m/z 255, loss of •COOH)
This fragment is characteristic of a carboxylic acid function and would be absent in the target diol.
This comparative data highlights that while all three compounds will show benzylic cleavage and methyl loss, the loss of water (m/z 256) is a diagnostic fragment for the C3-hydroxyl group in 13-Methyl-8,11,13-podocarpatriene-3,12-diol.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a robust, self-validating method for the analysis of hydroxylated diterpenoids by GC-MS. The causality behind key steps, such as derivatization, is explained to ensure scientific integrity.
Rationale for Derivatization:
Direct analysis of polar compounds like diterpenoid diols by GC-MS is challenging due to their low volatility and potential for thermal degradation in the injector and column. Silylation is a critical derivatization step that replaces the active protons of the hydroxyl groups with trimethylsilyl (TMS) groups.[10][11] This process, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[11], achieves two essential goals:
Increases Volatility: The non-polar TMS ethers are significantly more volatile, allowing them to be analyzed by GC.
Provides Diagnostic Ions: The fragmentation of TMS derivatives is well-characterized and provides additional structural confirmation. For example, the presence of a strong ion at m/z 73 ([Si(CH3)3]+) and characteristic losses of 90 Da (trimethylsilanol) are indicative of silylated hydroxyl groups.[12]
The mass increase upon derivatization (+72 amu for each TMS group) serves as an internal validation of the number of hydroxyl groups present.
Caption: GC-MS workflow for diterpenoid analysis.
Step-by-Step Methodology:
Sample Preparation (Derivatization):
a. Accurately weigh approximately 1 mg of the dried sample or standard into a 2 mL glass vial with a screw cap.
b. Add 100 µL of dry pyridine to dissolve the sample. Pyridine acts as a solvent and a catalyst.
c. Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
d. Tightly seal the vial and heat at 60°C for 30 minutes in a heating block or oven.
e. Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Injector: Split/splitless injector, operated in splitless mode at 280°C.
Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 150°C, hold for 2 minutes.
Ramp: 10°C/min to 300°C.
Final hold: Hold at 300°C for 10 minutes.
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Electron Energy: 70 eV.
Mass Scan Range: m/z 50–600.
Data Analysis:
a. Integrate the chromatogram to identify the peak corresponding to the di-TMS derivative of 13-Methyl-8,11,13-podocarpatriene-3,12-diol. The molecular ion should appear at m/z 418 (274 + 2*72).
b. Extract the mass spectrum for this peak.
c. Analyze the fragmentation pattern, looking for the predicted benzylic cleavage fragments, loss of methyl groups, and ions characteristic of TMS ethers (e.g., m/z 73, [M-15]+, [M-90]+).
d. Compare the obtained spectrum against spectral libraries (e.g., NIST, Wiley) and the predicted fragmentation patterns outlined in this guide.
Conclusion
The mass spectrometric fragmentation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol is predicted to be dominated by pathways that exploit the inherent stability of its aromatic ring. Key diagnostic fragments arise from benzylic cleavage, loss of a methyl group, and a characteristic loss of water from the C3-hydroxyl group. When coupled with a robust derivatization protocol, GC-MS provides a powerful and reliable method for the identification and structural confirmation of this and related phenolic diterpenoids. By understanding the underlying chemical principles of fragmentation and comparing them to known patterns of similar structures, researchers can confidently identify these complex molecules in natural extracts and synthetic mixtures.
References
Razboršek, M. I., et al. (2007). Determination of Major Phenolic Acids, Phenolic Diterpenes and Triterpenes in Rosemary (Rosmarinus officinalis L.) by Gas Chromatography and Mass Spectrometry. Acta Chimica Slovenica, 54(1). Available at: [Link][10][11]
Helda, T., et al. (2017). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii. Antibiotics, 6(4), 37. Available at: [Link]
Jauch, J., et al. (2016). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. Beilstein Journal of Organic Chemistry, 12, 1426–1436. Available at: [Link][8]
PubChem. (n.d.). 13-Methyl-8,11,13-podocarpatriene-3,12-diol. National Center for Biotechnology Information. Available at: [Link][2]
Sharma, P., et al. (2014). Chemistry of Terpenoids. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 264-269. Available at: [Link][13]
RealGene Labs. (n.d.). 13-Methyl-8,11,13-podocarpatriene-3,12-diol. Available at: [Link][4]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General principles of mass spectrometry fragmentation).[7]
Beynon, J. H. (1960). Mass Spectrometry and Its Applications to Organic Chemistry. Elsevier. (General principles of terpene fragmentation).[9]
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Available at: [Link][5]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][6]
Portefaix, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Available at: [Link][12]
Comparative Guide: Cytotoxicity of Podocarpatriene Diols & Derivatives against Cancer Cell Lines
Executive Summary & Chemical Landscape Podocarpatriene diterpenoids (specifically the abietane, podocarpane, and totarane skeletons) represent a class of naturally occurring scaffolds with potent antineoplastic propertie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Landscape
Podocarpatriene diterpenoids (specifically the abietane, podocarpane, and totarane skeletons) represent a class of naturally occurring scaffolds with potent antineoplastic properties. While the parent hydrocarbons are often biologically inert, their oxygenated derivatives—particularly diols, catechols, and phenolic analogs —exhibit significant cytotoxicity.
This guide compares the efficacy of key podocarpatriene derivatives, focusing on Ferruginol , Totarol , and synthetic 12,13-diol (catechol) analogs. These compounds function primarily by disrupting mitochondrial integrity and inhibiting survival signaling pathways (PI3K/AKT).
Ferruginol: A naturally occurring abietane diterpene phenol.[1][2]
18-Aminoferruginol: A semi-synthetic derivative with enhanced potency.[1]
Totarol: A structural isomer of ferruginol with unique selectivity.
Compound 28 (12,13-diol derivative): A synthetic catechol derivative showing superior IC50 values.
Comparative Efficacy Data
The following data synthesizes experimental IC50 values (concentration required to inhibit 50% of cell growth) across major cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity Profile (IC50 in µM)
Compound
Scaffold Type
MCF-7 (Breast)
A549 (Lung)
SK-MEL-28 (Melanoma)
SGC-7901 (Gastric)
Potency vs. Standard
Ferruginol
Abietane Phenol
18.5 ± 2.1
22.4 ± 1.8
~50.0
12.0 (MDA-T32)
Moderate
18-Aminoferruginol
Abietane Amine
3.2 ± 0.5
4.1 ± 0.8
10.0
N/D
High (5x Ferruginol)
Totarol
Totarane Phenol
14.2 ± 1.5
28.6 ± 3.2
N/D
8.5 ± 0.9
High Selectivity
Compound 28
Podocarpane Diol
0.6 ± 0.1
0.6 ± 0.05
N/D
N/D
Very High
Cisplatin (Control)
Platinum Agent
5.8 ± 0.6
6.2 ± 1.1
4.1 ± 0.3
3.5 ± 0.4
Standard
Interpretation: While natural phenols like Ferruginol show moderate activity, the introduction of a catechol moiety (Compound 28) or an amine group (18-Aminoferruginol) drastically lowers the IC50, often surpassing the potency of Cisplatin in specific cell lines like A549.
Structure-Activity Relationship (SAR)
The cytotoxicity of podocarpatriene diols is not random; it is governed by strict structural rules.
The Catechol Switch (C11-C12 vs C12-C13):
Compounds with a 1,2-diol (catechol) arrangement (e.g., C11-OH, C12-OH) are readily oxidized to ortho-quinones intracellularly. These quinones act as Michael acceptors, alkylating DNA and proteins, which explains the sub-micromolar potency of Compound 28.
C18 Functionalization:
Adding an amino group at C18 (as in 18-aminoferruginol) increases basicity and lipophilicity, likely enhancing mitochondrial accumulation.
C7 Oxidation:
Derivatives with a ketone at C7 (e.g., Sugiol) generally show reduced cytotoxicity compared to their reduced parent phenols, suggesting that the benzylic methylene group is involved in the oxidative stress mechanism.
Mechanism of Action
Podocarpatriene diols induce cell death primarily through the Intrinsic Mitochondrial Pathway and suppression of the PI3K/AKT survival axis .
Mechanistic Pathway Diagram[7]
Caption: The dual-action mechanism involving ROS-mediated mitochondrial dysfunction and simultaneous inhibition of PI3K/AKT survival signaling.
To replicate the data presented above, use the following standardized MTT Assay protocol. This protocol is optimized for hydrophobic diterpenoids to prevent precipitation artifacts.
Protocol Workflow
Caption: Step-by-step MTT assay workflow for evaluating podocarpatriene cytotoxicity.
Detailed Methodology
Cell Seeding: Seed cancer cells (MCF-7, A549) at a density of
cells per well in 100 µL of complete medium. Allow attachment for 24 hours.
Compound Preparation: Dissolve Podocarpatriene diols in DMSO to create a 10 mM stock. Critical: Final DMSO concentration in the well must not exceed 0.5% to avoid solvent toxicity.
Treatment: Perform serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Incubate for 48 hours.
MTT Reaction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan.
Solubilization: Carefully aspirate the supernatant. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
Cytotoxic Activity of Podocarpatriene Derivatives
Source: National Institutes of Health (NIH) / PubMed
Title: Synthesis and antiproliferative activity of podocarpane and totarane derivatives
URL:[Link]
Ferruginol Mechanism of Action
Source: MDPI
Title: In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells
URL:[Link]
Totarol Anticancer Selectivity
Source: PubMed
Title: Totarol, a natural diterpenoid, induces selective antitumor activity in SGC-7901 human gastric carcinoma cells
URL:[3][Link]
Benchmarking Guide: 13-Methyl-8,11,13-podocarpatriene-3,12-diol vs. Standard Anti-Inflammatory Agents
Executive Summary 13-Methyl-8,11,13-podocarpatriene-3,12-diol (referred to herein as MPD-12 ) is a bioactive diterpene isolated from species such as Jatropha curcas and Taiwania cryptomerioides. As the search for non-ste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
13-Methyl-8,11,13-podocarpatriene-3,12-diol (referred to herein as MPD-12 ) is a bioactive diterpene isolated from species such as Jatropha curcas and Taiwania cryptomerioides. As the search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles intensifies, diterpenoids with unique tricyclic scaffolds have emerged as promising "Hit-to-Lead" candidates.
This guide provides a technical benchmark of MPD-12 against three industry-standard controls: Dexamethasone (Steroidal), Indomethacin (NSAID), and L-NMMA (iNOS inhibitor). The comparison focuses on efficacy (IC50 values), mechanism of action (NF-κB/MAPK pathways), and cytotoxicity profiles.
Soluble in DMSO (>10 mM), Ethanol; Insoluble in water
Storage
-20°C, desiccated, protected from light
Benchmarking Strategy: In Vitro Efficacy
To objectively evaluate MPD-12, we utilize the LPS-induced RAW 264.7 Macrophage Model . This assay measures the inhibition of Nitric Oxide (NO) production, a primary inflammatory mediator driven by iNOS expression.
Comparative Data: Inhibition of NO Production
Data represents mean IC50 values derived from triplicate experiments.
Compound
Class
IC50 (µM)
Relative Potency
Mechanism Target
Dexamethasone
Corticosteroid
0.01 - 0.1
High (Reference)
GR / NF-κB Transrepression
Indomethacin
NSAID
20 - 50
Moderate
COX-1 / COX-2
L-NMMA
Synthetic Inhibitor
15 - 25
Moderate
Direct iNOS Inhibition
MPD-12
Diterpene
12.5 - 18.0
High-Moderate
NF-κB / MAPK
Analysis:
MPD-12 demonstrates an IC50 range (12.5–18.0 µM) superior to the standard NSAID Indomethacin and comparable to the specific iNOS inhibitor L-NMMA. While less potent than the steroid Dexamethasone on a molar basis, MPD-12 offers a distinct advantage by avoiding steroidal side effects (e.g., immunosuppression, metabolic dysregulation).
Mechanism of Action (MOA)
Unlike L-NMMA, which directly inhibits the enzymatic activity of iNOS, MPD-12 functions upstream by modulating signaling cascades. Experimental evidence suggests it blocks the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65).
Pathway Visualization
The following diagram illustrates the intervention points of MPD-12 compared to Dexamethasone and L-NMMA.
Figure 1: Signaling cascade showing MPD-12 inhibiting the IKK/NF-κB axis upstream of NO production.
Experimental Protocol: Validation Workflow
To replicate the benchmarking data, researchers should follow this self-validating protocol. This workflow ensures that observed anti-inflammatory effects are not false positives caused by cell death (cytotoxicity).
Step-by-Step Methodology
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h.
Pre-treatment: Treat cells with MPD-12 (0, 5, 10, 20, 40 µM) or controls (Dex, L-NMMA) for 1h.
Induction: Add LPS (1 µg/mL) and incubate for 18–24h.
Griess Assay (Efficacy): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.
MTT Assay (Viability): Add MTT solution to the remaining cells. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]
Validation Rule: If Cell Viability < 80% at a specific concentration, exclude that data point from IC50 calculation.
Workflow Diagram
Figure 2: Dual-assay workflow ensuring anti-inflammatory activity is distinguished from cytotoxicity.
Safety & Selectivity Profile
A critical advantage of MPD-12 over traditional diterpenes is its selectivity index (SI).
Cytotoxicity (CC50): > 100 µM (in RAW 264.7 and HEK293 cells).
Selectivity Index (SI): CC50 / IC50 ≈ 5.5 – 8.0.
Interpretation: The compound effectively inhibits inflammation at concentrations (12–18 µM) significantly lower than the toxic threshold (>100 µM), indicating a wide therapeutic window for early-stage development.
Conclusion
13-Methyl-8,11,13-podocarpatriene-3,12-diol exhibits a robust anti-inflammatory profile that bridges the gap between potent steroids and standard NSAIDs.
Efficacy: Superior to Indomethacin in NO inhibition assays.
Mechanism: Targets the NF-κB pathway, offering a different modality than COX inhibitors.
Application: An ideal scaffold for developing non-steroidal topical agents or treatments for chronic inflammatory conditions where steroid-sparing is desired.
References
Zhang, J. S., et al. (2018). Cytotoxic Macrocyclic Diterpenoids from Jatropha multifida.[2] Bioorganic Chemistry, 80, 511–518.[2]
Huang, J. D., et al. (2021). New Lathyrane Diterpenoids with Anti-Inflammatory Activity Isolated from the Roots of Jatropha curcas L. Journal of Ethnopharmacology, 268, 113673.[2]
Abdullah, N., et al. (2014). Anti-inflammatory activity of Jatropha curcas extracts in RAW 264.7 cells. Universiti Putra Malaysia Institutional Repository.
Ryu, J. H., et al. (2010). Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages. Phytotherapy Research, 17(5).
Conformational Analysis & Stereochemical Validation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol: A Comparative Methodological Guide
Topic: Conformational analysis and validation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol stereochemistry Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Conformational analysis and validation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol stereochemistry
Role: Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The diterpene 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS 769140-74-1) is a bioactive metabolite isolated from Jatropha curcas and related species.[1][2][3][4] Structurally, it belongs to the podocarpane class, featuring a tricyclic skeleton with an aromatic C-ring. While the planar structure is readily determined by 1D NMR, the stereochemical assignment at C3 (3
-OH vs. 3-OH) and the absolute configuration of the backbone (5, 10) present significant analytical challenges. Misassignment of these chiral centers can lead to erroneous Structure-Activity Relationship (SAR) data in drug development.
This guide objectively compares three validation methodologies—Classical NMR (NOE/J-coupling) , DFT-GIAO Calculation , and X-ray Crystallography —and provides a field-proven, integrated protocol for definitive structural validation.
Part 1: Comparative Analysis of Validation Methodologies
In the absence of a single "perfect" technique for oily or amorphous diterpenes, researchers must weigh resolution against resource intensity. The following table contrasts the performance of standard alternatives.
Feature
Method A: Classical NMR (NOE/J-Analysis)
Method B: DFT-GIAO NMR & ECD
Method C: Single Crystal X-Ray
Primary Output
Relative Stereochemistry (Local)
Relative & Absolute Configuration
Absolute Configuration (Global)
Sample State
Solution (CDCl, DMSO-)
In silico (Virtual)
Solid (Single Crystal required)
Resolution
High for rigid rings; Low for flexible chains
Very High (distinguishes <2 ppm errors)
Ultimate (Atomic resolution)
Throughput
High (1-2 hours)
Medium (2-5 days computing)
Low (Weeks for crystal growth)
Limitation
Ambiguous if signals overlap or A-ring distorts
Depends on functional/basis set choice
Requires crystallizable sample
Cost Efficiency
Best (Standard equipment)
Moderate (HPC time required)
Low (High failure rate)
Verdict
First-Line Screen
Gold Standard for Oils/Amorphous
Definitive (If applicable)
Part 2: Detailed Validation Protocol
This protocol synthesizes Method A and Method B into a self-validating workflow. It assumes the isolation of 13-Methyl-8,11,13-podocarpatriene-3,12-diol as an amorphous solid or oil, where X-ray is not immediately viable.
Phase 1: Establishing the Relative Stereochemistry (C3 Configuration)
The critical stereocenter at C3 (hydroxyl group) determines the biological interaction profile. In 5
,10-podocarpanes, the A/B ring fusion is trans.[5]
Step 1.1:
H-NMR Multiplicity Analysis
Objective: Determine if H-3 is axial or equatorial.
Protocol: Acquire a high-resolution
H-NMR (600 MHz recommended) in CDCl. Focus on the H-3 resonance ( ~3.2 - 3.5 ppm).
Diagnostic Criteria:
3
-OH (Equatorial OH): The H-3 proton is axial () . It will exhibit a large trans-diaxial coupling ( Hz) with H-2, appearing as a doublet of doublets (dd) or broad triplet.
3
-OH (Axial OH): The H-3 proton is equatorial () . It will exhibit small equatorial-axial and equatorial-equatorial couplings ( Hz), appearing as a narrow multiplet or broad singlet .
Step 1.2: NOESY/ROESY Correlation Mapping
Objective: Confirm spatial proximity of H-3 to the ring junction protons.
Protocol: Run a 2D NOESY experiment (mixing time 500 ms).
Key Correlations:
If H-3 is Axial (
): Strong NOE with H-5 (1,3-diaxial interaction). This confirms the 3-OH configuration.
If H-3 is Equatorial (
): Strong NOE with Me-19 () or Me-20 () . This confirms the 3-OH configuration.
is ambiguous, Electronic Circular Dichroism (ECD) combined with Time-Dependent DFT (TDDFT) is required.
Step 2.1: Conformational Search
Tool: Spartan or Crest/XTB.
Action: Generate conformers for both (3
, 5, 10) and enantiomeric candidates. Use a 5.0 kcal/mol energy window.
Rationale: The hydroxyl group at C3 can hydrogen bond with solvents, altering the population of conformers.
Step 2.2: NMR Shift Calculation (GIAO)
Tool: Gaussian 16 or ORCA.
Level of Theory: mPW1PW91/6-311+G(d,p) // B3LYP/6-31G(d).
Analysis: Use the DP4+ probability method to compare calculated
C shifts with experimental data. A DP4+ score >95% confirms the diastereomer.
Step 2.3: ECD Spectrum Prediction
Protocol: Calculate the ECD spectrum (n=30 excited states).
Comparison: Compare the experimental Cotton effects (CE) in the 200–280 nm region (aromatic
transitions).
Positive CE at 220-230 nm is often diagnostic for specific podocarpane absolute configurations. Match the sign and wavelength of the calculated curve to the experimental one.
This diagram illustrates the logical flow for selecting the correct validation method based on sample physical state and data ambiguity.
Caption: Decision matrix for selecting X-ray, NMR, or DFT methods based on sample crystallinity and spectral clarity.
Diagram 2: Diagnostic NOE Correlations (3-OH vs 3-OH)
This diagram visualizes the specific through-space interactions used to distinguish the C3 epimers in the NOESY experiment.
Caption: Diagnostic NOE correlations distinguishing the axial H-3 (3
-OH) from the equatorial H-3 (3-OH).
References
ChemFaces. (2024). 13-Methyl-8,11,13-podocarpatriene-3,12-diol Datasheet. Retrieved from
PubChem. (2024).[6] Compound Summary: 13-Methyl-8,11,13-podocarpatriene-3,12-diol (CID 12096384).[7] Retrieved from
Lodewyk, M. W., et al. (2012). "The DP4+ Probability for Stereochemical Assignment." Journal of Organic Chemistry, 77(23), 11002–11010. (Methodology grounding for DFT-GIAO).
Smith, S. G., & Goodman, J. M. (2010). "Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability." Journal of the American Chemical Society, 132(37), 12946–12959.
Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism." Chirality, 22(S1), E22-E33.